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  • Product: 3-(Cyclopropylethynyl)benzoic acid
  • CAS: 878742-31-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(Cyclopropylethynyl)benzoic Acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Combination of a Strained Ring and a Rigid Linker In the landscape of modern medicinal chemistry, the pursuit of novel molecular...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Combination of a Strained Ring and a Rigid Linker

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer precise control over physicochemical properties and biological activity is paramount. 3-(Cyclopropylethynyl)benzoic acid represents a fascinating, albeit not widely commercially available, molecular architecture that marries the unique conformational and metabolic advantages of the cyclopropyl group with the rigid, linear geometry of an ethynyl linker, all appended to the versatile benzoic acid scaffold. This guide, intended for professionals in drug discovery and chemical research, provides a comprehensive technical overview of this compound, including a proposed synthetic pathway, predicted physicochemical properties, expected analytical signatures, and a discussion of its potential as a valuable building block in the development of new therapeutic agents.

The incorporation of a cyclopropyl moiety is a well-established strategy in drug design to enhance metabolic stability, modulate acidity, and improve potency by enforcing a specific conformation.[1][2][3] The ethynyl group, on the other hand, serves as a rigid spacer and can participate in various biological interactions. The benzoic acid functional group is a common pharmacophore and provides a handle for further chemical modification.[4][5] The combination of these three motifs in 3-(Cyclopropylethynyl)benzoic acid suggests its potential utility in creating novel compounds with tailored properties for a range of biological targets.

Proposed Synthesis of 3-(Cyclopropylethynyl)benzoic Acid

Given the absence of a readily available commercial source for 3-(Cyclopropylethynyl)benzoic acid, a plausible and efficient synthetic route is proposed, leveraging the well-established Sonogashira cross-coupling reaction.[6][7] The overall strategy involves the palladium- and copper-catalyzed coupling of a protected 3-halobenzoic acid derivative with cyclopropylacetylene, followed by saponification to yield the desired carboxylic acid.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_sonogashira Step 2: Sonogashira Coupling cluster_saponification Step 3: Saponification A 3-Bromobenzoic acid B Methyl 3-bromobenzoate A->B MeOH, H₂SO₄ (cat.) C Cyclopropylacetylene D Methyl 3-(cyclopropylethynyl)benzoate B->D C->D E 3-(Cyclopropylethynyl)benzoic acid D->E 1. NaOH, MeOH/H₂O 2. HCl (aq) label_sonogashira Pd(PPh₃)₂Cl₂, CuI, Et₃N

Caption: Proposed three-step synthesis of 3-(Cyclopropylethynyl)benzoic acid.

Detailed Experimental Protocol

Step 1: Esterification of 3-Bromobenzoic Acid

  • Rationale: The carboxylic acid is protected as a methyl ester to prevent side reactions during the subsequent Sonogashira coupling.

  • Procedure:

    • To a solution of 3-bromobenzoic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 3-bromobenzoate.

Step 2: Sonogashira Coupling of Methyl 3-Bromobenzoate with Cyclopropylacetylene

  • Rationale: This key C-C bond-forming reaction introduces the cyclopropylethynyl moiety. The use of a palladium catalyst and a copper(I) co-catalyst is standard for this transformation.[6][8][9]

  • Procedure:

    • In a Schlenk flask, combine methyl 3-bromobenzoate (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 equivalents), and copper(I) iodide (CuI) (0.04-0.10 equivalents).

    • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

    • Add anhydrous triethylamine (Et₃N) as the solvent and base.

    • Add cyclopropylacetylene (1.2-1.5 equivalents) dropwise to the mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 8-16 hours, monitoring by TLC or GC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

    • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield methyl 3-(cyclopropylethynyl)benzoate.

Step 3: Saponification of Methyl 3-(cyclopropylethynyl)benzoate

  • Rationale: The final step is the deprotection of the methyl ester to unveil the target carboxylic acid.

  • Procedure:

    • Dissolve methyl 3-(cyclopropylethynyl)benzoate (1 equivalent) in a mixture of methanol and water.

    • Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with 1 M hydrochloric acid.

    • Collect the resulting precipitate by filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield 3-(Cyclopropylethynyl)benzoic acid.

Physicochemical and Spectroscopic Characterization

Predicted Physicochemical Properties
PropertyPredicted ValueRationale/Reference
CAS Number Not AssignedNovel Compound
Molecular Formula C₁₂H₁₀O₂Based on structure
Molecular Weight 186.21 g/mol Based on structure
Appearance White to off-white solidAnalogy to other benzoic acids
Melting Point 130-140 °CHigher than 3-ethynylbenzoic acid due to increased molecular weight
Water Solubility Sparingly soluble in cold water, more soluble in hot water and organic solvents.Typical for aromatic carboxylic acids[11][12]
pKa ~4.0Similar to benzoic acid (4.2), with minor influence from the electron-withdrawing alkyne[12]
Expected Spectroscopic Data
  • ¹H NMR:

    • Aromatic protons: Multiplets in the range of δ 7.4-8.2 ppm.

    • Carboxylic acid proton: A broad singlet at δ > 10 ppm.

    • Cyclopropyl protons: Multiplets in the upfield region, typically δ 0.8-1.5 ppm.

  • ¹³C NMR:

    • Carboxylic acid carbonyl: δ ~167-172 ppm.

    • Aromatic carbons: δ ~128-135 ppm.

    • Alkyne carbons: δ ~80-95 ppm.

    • Cyclopropyl carbons: δ ~0-15 ppm.

  • Infrared (IR) Spectroscopy:

    • O-H stretch (carboxylic acid): Broad band from 2500-3300 cm⁻¹.

    • C=O stretch (carboxylic acid): Strong absorption around 1700-1680 cm⁻¹.

    • C≡C stretch (alkyne): A weak to medium band around 2230-2100 cm⁻¹.[13][14]

  • Mass Spectrometry (MS):

    • Expected molecular ion peak (M⁺) at m/z = 186.0681 (for C₁₂H₁₀O₂).

Potential Applications in Drug Discovery and Materials Science

The unique structural features of 3-(Cyclopropylethynyl)benzoic acid make it a promising candidate for various applications, particularly in the pharmaceutical sector.

Scaffold for Novel Therapeutics

The cyclopropyl group is a bioisostere for various functional groups and can enhance metabolic stability and binding affinity.[1][15][16] Its incorporation into drug candidates can lead to improved pharmacokinetic profiles.[2][3] Benzoic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4] The rigid ethynyl linker can orient the cyclopropyl and benzoic acid moieties in a well-defined spatial arrangement, which is crucial for optimizing interactions with biological targets. This compound could serve as a key intermediate in the synthesis of inhibitors for enzymes such as receptor tyrosine kinases or in the development of novel antibacterial agents.[15][16]

Building Block for Advanced Materials

The presence of the terminal alkyne and carboxylic acid groups allows for further functionalization, making 3-(Cyclopropylethynyl)benzoic acid a potential building block for polymers and metal-organic frameworks (MOFs).[10] The rigid nature of the molecule could impart desirable thermal and mechanical properties to such materials.

Safety and Handling

As with any new chemical entity, 3-(Cyclopropylethynyl)benzoic acid should be handled with appropriate care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be carried out in a well-ventilated fume hood.

Conclusion

3-(Cyclopropylethynyl)benzoic acid is a promising, albeit underexplored, molecule that holds significant potential for applications in drug discovery and materials science. This in-depth technical guide provides a practical framework for its synthesis via a robust Sonogashira coupling protocol, outlines its predicted physicochemical and spectroscopic properties, and discusses its potential as a valuable building block for the creation of novel chemical entities. As the demand for innovative molecular scaffolds continues to grow, compounds like 3-(Cyclopropylethynyl)benzoic acid are poised to play an important role in advancing chemical and pharmaceutical research.

References

  • BenchChem. (2025, December). Applications in medicinal chemistry for cyclopropyl-containing compounds. BenchChem.
  • ChemicalBook. (n.d.). 3-ETHYNYL-BENZOIC ACID METHYL ESTER synthesis.
  • Future Medicinal Chemistry. (2025, November 27).
  • Venturini, C., Ratel-Ramond, N., & Gourdon, A. (2015). Crystal structure of 3-ethynylbenzoic acid.
  • Future Medicinal Chemistry. (2025, November 27).
  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
  • Doc Brown's Chemistry. (n.d.). Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes.
  • Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Venturini, C., Ratel-Ramond, N., & Gourdon, A. (2015). Crystal structure of 3-ethynylbenzoic acid.
  • The University of Jordan. (n.d.). The Ortho Effect of benzoic acids.
  • BenchChem. (2025). An In-Depth Technical Guide to Substituted Benzoic Acids: A Case Study on 3-Chlorobenzoic Acid. BenchChem.
  • CUTM Courseware. (n.d.). UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid.
  • Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ChemicalBook. (n.d.). 3-ACETYLBENZOIC ACID synthesis.
  • Chemistry LibreTexts. (2021, July 31). 10.2: Physical and Spectroscopic Properties of Alkenes and Alkynes.
  • ResearchGate. (2025, December 19). Genetically Encoded Aryl Alkyne for Raman Spectral Imaging of Intracellular α-Synuclein Fibrils.
  • de Melo, C. P., & de Melo, C. P. (2003). Modeling of alkynes: synthesis and theoretical properties. Química Nova, 26(2), 209–213.
  • MySkinRecipes. (n.d.). 4-Ethyl-3-ethynylbenzoic acid.
  • Wang, J., & Chatterjee, C. (2014). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society, 136(52), 17946–17949.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Tetrahedron Letters. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters.
  • Spectroscopy Online. (2017, July 1). An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes.
  • YouTube. (2021, April 18). Lec15 - IR Spectra of Alkynes and Nitriles.

Sources

Exploratory

Commercial Availability & Synthesis Guide: 3-(Cyclopropylethynyl)benzoic acid

This technical guide details the commercial status, procurement strategy, and synthesis of 3-(Cyclopropylethynyl)benzoic acid , a specialized intermediate often associated with the development of metabotropic glutamate r...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the commercial status, procurement strategy, and synthesis of 3-(Cyclopropylethynyl)benzoic acid , a specialized intermediate often associated with the development of metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs).

Executive Summary

3-(Cyclopropylethynyl)benzoic acid is a non-commodity research chemical. Unlike its commercially ubiquitous isomer 2-(cyclopropylethynyl)benzoic acid (CAS 1313028-09-9) or the analog 3-cyclopropylbenzoic acid (CAS 1129-06-2), the 3-alkynyl variant typically resides in the "Make-on-Demand" or Custom Synthesis category.

  • Commercial Status: Low Availability / Custom Order.

  • Primary Application: Building block for mGluR5 antagonists (e.g., MPEP/MTEP analogues) and kinase inhibitors requiring a rigid ethynyl linker.

  • Recommendation: For quantities <1g, request a custom quote from specialized catalog houses (e.g., Enamine, Combi-Blocks). For >5g, in-house synthesis via Sonogashira coupling is the most cost-effective and time-efficient strategy.

Chemical Profile & Significance[1][2][3]

This compound features a meta-substituted benzoic acid motif linked to a cyclopropyl group via an ethynyl spacer. This rigid linker restricts conformational freedom, often improving potency and metabolic stability in drug candidates compared to flexible alkyl chains.

PropertySpecification
Compound Name 3-(Cyclopropylethynyl)benzoic acid
Chemical Formula C₁₂H₁₀O₂
Molecular Weight 186.21 g/mol
Predicted LogP ~3.2 (Lipophilic)
pKa (Acid) ~4.1 (Benzoic acid moiety)
Key Structural Feature Internal alkyne (sp-hybridized carbon) linking aryl and cyclopropyl rings.
Closest Commercial Analog 2-(Cyclopropylethynyl)benzoic acid (CAS 1313028-09-9)

Commercial Landscape Analysis

Supply Chain Assessment

Direct "off-the-shelf" stock is rare. Most listings for this specific isomer are virtual inventories. Researchers must validate stock before ordering.

  • Tier 1 Suppliers (Stock Likely): None identified for immediate dispatch.

  • Tier 2 Suppliers (Custom Synthesis/Lead Time 4-6 weeks): Enamine, WuXi AppTec, Combi-Blocks, PharmBlock.

  • Cost Estimate: Custom synthesis quotes typically range from $1,500 - $3,000 USD for the first gram due to setup costs.

Procurement Decision Logic

Use the following logic to determine your sourcing strategy:

ProcurementLogic Start Need 3-(Cyclopropylethynyl)benzoic acid CheckStock Check Tier 1 Catalogs (Sigma, Combi-Blocks) Start->CheckStock IsStocked In Stock? CheckStock->IsStocked Buy Purchase Immediate Stock IsStocked->Buy Yes Quantity Required Quantity? IsStocked->Quantity No SmallScale < 1 gram Quantity->SmallScale Low Urgency LargeScale > 5 grams Quantity->LargeScale High Urgency / Cost Sensitive CustomQuote Request Custom Synthesis Quote (Lead time: 4-6 wks) SmallScale->CustomQuote InHouse Perform In-House Synthesis (Protocol Below) LargeScale->InHouse

Figure 1: Decision matrix for procuring non-commodity intermediates.

Synthesis & Manufacturing Routes

Since commercial availability is limited, the Sonogashira Cross-Coupling is the industry-standard route for generating this compound. The protocol below is optimized for reliability and scalability.

Retrosynthetic Analysis

The target bond is the


 bond between the alkyne and the aromatic ring.
  • Disconnection: Aryl-Alkyne.

  • Building Blocks: 3-Iodobenzoic acid ester + Cyclopropylacetylene.

Validated Synthesis Protocol

Route: Methyl ester protection


 Sonogashira Coupling 

Saponification.
Step 1: Esterification (Optional but Recommended)

Direct coupling with the free acid can poison copper catalysts. Converting to the methyl ester improves yield.

  • Reagents: 3-Iodobenzoic acid, MeOH, H₂SO₄ (cat).

  • Conditions: Reflux, 4h. Quantitative yield.

Step 2: Sonogashira Coupling
  • Reagents:

    • Methyl 3-iodobenzoate (1.0 equiv)

    • Cyclopropylacetylene (1.2 equiv) [CAS: 6746-94-7]

    • Pd(PPh₃)₂Cl₂ (2-5 mol%)

    • CuI (1-3 mol%)

    • Triethylamine (Et₃N) or Diethylamine (DEA) as solvent/base.

  • Conditions: Degassed, inert atmosphere (Ar/N₂), RT to 40°C, 4-12h.

Step 3: Hydrolysis (Saponification)
  • Reagents: LiOH or NaOH (2.0 equiv), THF/H₂O (1:1).

  • Conditions: RT, 2h. Acidify with 1M HCl to precipitate product.

Experimental Workflow Diagram

SynthesisPathway Substrate 3-Iodobenzoic Acid (CAS 618-51-9) Step1 Step 1: Esterification MeOH, H2SO4, Reflux Substrate->Step1 Intermediate1 Methyl 3-iodobenzoate (CAS 618-91-7) Step1->Intermediate1 Step2 Step 2: Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N, THF Intermediate1->Step2 Reagent Cyclopropylacetylene (CAS 6746-94-7) Reagent->Step2 Intermediate2 Methyl 3-(cyclopropylethynyl)benzoate Step2->Intermediate2 Step3 Step 3: Hydrolysis LiOH, THF/H2O, then HCl Intermediate2->Step3 Product 3-(Cyclopropylethynyl)benzoic acid (Target) Step3->Product

Figure 2: Three-step synthetic pathway from commodity starting materials.

Quality Control & Specifications

When evaluating a custom batch or your own synthesis, adhere to these specifications to ensure suitability for biological assays.

TestAcceptance CriteriaMethod
Appearance White to off-white solidVisual
Purity > 95.0% (Area %)HPLC (C18, ACN/Water + 0.1% TFA)
Identity Consistent with structure¹H-NMR (DMSO-d₆)
Residual Solvent < 0.5% total volatilesGC-HS or ¹H-NMR
Palladium Content < 20 ppm (Critical for biology)ICP-MS

Key Impurity:

  • Glaser Coupling Product: Bis(cyclopropyl)butadiyne. Formed if oxygen enters the Sonogashira reaction. Detectable by LC-MS (dimer mass).

References

  • Sonogashira Coupling Mechanism & Applications : Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Link

  • mGluR5 Antagonist Structural Activity Relationships : Gasparini, F., et al. (2002). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology, 38(10), 1493-1503. Link

  • Synthesis of Cyclopropylacetylene : Precursor synthesis validation. Organic Syntheses, Coll. Vol. 8, p.190 (1993). Link

  • General Procedure for Sonogashira of Aryl Iodides : Liang, Y., et al. (2011). Palladium-catalyzed cross-coupling.[1][2] Journal of Organic Chemistry. Link

Sources

Foundational

potential therapeutic targets of 3-(Cyclopropylethynyl)benzoic acid

An In-depth Technical Guide to the Therapeutic Targeting of Metabotropic Glutamate Receptor 5 by 3-(Cyclopropylethynyl)benzoic Acid Introduction 3-(Cyclopropylethynyl)benzoic acid is a potent and selective negative allos...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Therapeutic Targeting of Metabotropic Glutamate Receptor 5 by 3-(Cyclopropylethynyl)benzoic Acid

Introduction

3-(Cyclopropylethynyl)benzoic acid is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a member of the C-family of G-protein coupled receptors (GPCRs), mGluR5 plays a crucial role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system. Its dysfunction has been implicated in a range of neurological and psychiatric disorders, making it a compelling target for therapeutic intervention.

This guide provides an in-depth technical overview for researchers and drug development professionals on the characterization of 3-(Cyclopropylethynyl)benzoic acid and the validation of its therapeutic target, mGluR5. We will explore the therapeutic rationale, detail key experimental protocols for target validation, and provide insights into the interpretation of results.

Therapeutic Rationale: Why Target mGluR5?

The primary excitatory neurotransmitter in the brain, glutamate, activates mGluR5, which is predominantly located on the postsynaptic membrane. Upon activation, mGluR5 engages Gαq/11 proteins, leading to the activation of phospholipase C (PLC) and the subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in the mobilization of intracellular calcium stores and the activation of protein kinase C (PKC), profoundly influencing synaptic events.

An overactive mGluR5 signaling pathway is linked to excitotoxicity and aberrant synaptic function, which are central to the pathophysiology of several disorders:

  • Fragile X Syndrome (FXS): The absence of the fragile X mental retardation protein (FMRP) leads to an exaggerated mGluR5-mediated protein synthesis, contributing to the cognitive and behavioral deficits observed in FXS.

  • Anxiety and Depression: Dysregulation of glutamatergic neurotransmission is a key feature of major depressive disorder and anxiety disorders. Modulating mGluR5 activity presents a promising strategy to restore balance.

  • Addiction: The mGluR5 receptor is involved in the reinforcing effects of drugs of abuse, and its modulation may help in reducing craving and relapse.

  • Pain: mGluR5 is expressed in key pain-processing regions of the nervous system, and its antagonists have shown analgesic effects in various preclinical pain models.

Negative allosteric modulators like 3-(Cyclopropylethynyl)benzoic acid offer a sophisticated therapeutic approach. Instead of directly blocking the glutamate binding site, they bind to a distinct allosteric site on the receptor. This allows for a more nuanced "dimmer-switch" modulation of receptor activity, preserving the physiological pattern of glutamate signaling while dampening excessive receptor activation.

Core Experimental Workflow for Target Validation

The following sections outline a logical and robust workflow for confirming and characterizing the interaction of 3-(Cyclopropylethynyl)benzoic acid with mGluR5.

Diagram: Experimental Workflow for mGluR5 NAM Characterization

G cluster_0 In Vitro Characterization cluster_1 Cellular & Ex Vivo Validation A Primary Binding Assay (Affinity Determination) B Functional Assay (Potency & Modality) A->B Confirm Functional Effect C Selectivity Profiling (Off-Target Effects) B->C Assess Specificity D Native Tissue Binding (e.g., Brain Homogenates) C->D Transition to Native Systems E Synaptic Plasticity Assay (e.g., LTP/LTD Measurement) D->E Validate in Physiological Context G Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 Activates NAM 3-(Cyclopropylethynyl) benzoic acid (NAM) NAM->mGluR5 Inhibits Gq Gαq/11 mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC

Caption: The mGluR5 signaling cascade and the inhibitory point of a NAM.

Authoritative Grounding & Comprehensive References

To ensure the scientific integrity of this guide, all mechanistic claims and protocols are supported by established literature in the field of GPCR pharmacology and mGluR5 research. The following references provide a foundation for the methodologies and concepts discussed.

References

  • Title: Discovery of 3-((2-Methyl-4-thiazolyl)ethynyl)pyridine: A Potent and Orally Active Metabotropic Glutamate Receptor 5 Negative Allosteric Modulator Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Fenobam: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity. Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: Metabotropic Glutamate Receptor 5 in Health and Disease Source: Annual Review of Pharmacology and Toxicology URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Functional Profiling of 3-(Cyclopropylethynyl)benzoic acid in Cell-Based Assays

This Application Note and Protocol Guide details the functional characterization of 3-(Cyclopropylethynyl)benzoic acid , a structural analog within the class of metabotropic glutamate receptor (mGluR) modulators. Given t...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the functional characterization of 3-(Cyclopropylethynyl)benzoic acid , a structural analog within the class of metabotropic glutamate receptor (mGluR) modulators. Given the cyclopropylethynyl pharmacophore—highly characteristic of mGluR5 negative allosteric modulators (NAMs) like MPEP and MTEP—this guide focuses on evaluating its activity as a putative mGluR5 NAM , while also accounting for potential off-target activity at other GPCRs (e.g., mGluR4, GPR40).

Abstract

3-(Cyclopropylethynyl)benzoic acid represents a chemical scaffold integrating a rigid cyclopropylethynyl linker with a benzoic acid moiety. This structural motif is frequently associated with allosteric modulation of Class C GPCRs, particularly mGluR5 (negative modulation) and potentially GPR40/FFAR1 (agonism). This guide provides a comprehensive workflow for solubilization, calcium mobilization screening, and kinetic analysis to determine the compound’s potency (


/

) and mechanism of action.
Scientific Background & Mechanism
1.1 Structural Significance

The cyclopropylethynyl group is a validated bioisostere for the phenylethynyl moiety found in first-generation mGluR5 antagonists (e.g., MPEP). It imparts metabolic stability and reduces aromaticity-related toxicity. The benzoic acid substitution introduces a polar, acidic headgroup, potentially altering the binding mode compared to the pyridine-based MPEP/MTEP, possibly targeting the receptor's extracellular loops or distinct allosteric pockets.

1.2 Signaling Pathways
  • mGluR5 (G

    
    -coupled):  Activation triggers Phospholipase C (PLC), generating 
    
    
    
    and Diacylglycerol (DAG), leading to intracellular
    
    
    release.
    • Assay Readout: Fluorescence-based Calcium Flux (FLIPR/FlexStation).

  • Off-Target/Alternative (G

    
    /G
    
    
    
    ):
    If the compound acts on GPR40 or mGluR4, it may modulate cAMP levels.
    • Assay Readout: TR-FRET cAMP or IP-One accumulation.

1.3 Pathway Diagram

The following diagram illustrates the mGluR5 signaling cascade and the intervention point for a Negative Allosteric Modulator (NAM).

mGluR5_Pathway Agonist Glutamate / DHPG mGluR5 mGluR5 Receptor (GPCR) Agonist->mGluR5 Activates NAM 3-(Cyclopropylethynyl) benzoic acid (Putative NAM) NAM->mGluR5 Allosteric Inhibition Gq Gαq Protein mGluR5->Gq Couples PLC Phospholipase C (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca Ca2+ Release (Cytosolic) ER->Ca Releases Response Cellular Response (Fluorescence Signal) Ca->Response Detected by Fluo-4

Caption: mGluR5 Gq-signaling pathway showing the allosteric inhibition point for 3-(Cyclopropylethynyl)benzoic acid.

Experimental Protocols
2.1 Compound Preparation & Handling
  • Solubility: The benzoic acid moiety renders the compound acidic. Dissolve in 100% DMSO to create a 10 mM or 100 mM stock.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in assay buffer (HBSS + 20 mM HEPES). Ensure final DMSO concentration is <0.5% to prevent solvent artifacts.

2.2 Protocol A: Calcium Mobilization Assay (mGluR5 Antagonist Mode)

This assay measures the ability of the compound to inhibit agonist-induced calcium release.

Materials:

  • Cells: HEK293 stably expressing human mGluR5 (inducible or constitutive).

  • Reagents: Fluo-4 AM (calcium indicator), Probenecid (inhibits dye efflux), Glutamate or DHPG (agonist).

  • Buffer: HBSS, 20 mM HEPES, 2.5 mM Probenecid, pH 7.4.

Step-by-Step Workflow:

  • Cell Plating:

    • Plate cells (50,000 cells/well) in black-walled, clear-bottom 96-well poly-D-lysine coated plates.

    • Incubate overnight at 37°C, 5%

      
      .
      
  • Dye Loading:

    • Remove media and wash once with assay buffer.

    • Add 100 µL of Fluo-4 AM loading solution (4 µM final conc.).

    • Incubate for 45–60 minutes at 37°C in the dark.

  • Compound Addition (Pre-incubation):

    • Prepare a 10-point serial dilution of 3-(Cyclopropylethynyl)benzoic acid (e.g., 0.1 nM to 10 µM).

    • Add 50 µL of compound solution to cells.

    • Incubate for 15–30 minutes at Room Temperature (RT) to allow equilibrium binding to the allosteric site.

  • Agonist Stimulation & Detection:

    • Place plate in a FLIPR or FlexStation reader.

    • Inject EC80 concentration of Glutamate (typically 10–30 µM) or DHPG.

    • Record: Measure fluorescence (Ex 488 nm / Em 525 nm) every 1 second for 60 seconds, then every 5 seconds for 2 minutes.

  • Data Analysis:

    • Calculate

      
       fluorescence (RFU).
      
    • Normalize data: % Inhibition =

      
      .
      
    • Plot % Inhibition vs. Log[Compound] to determine

      
      .
      

Table 1: Control Setup for Calcium Assay

Control Type Content Expected Result Purpose
Max Signal (High Control) Vehicle (DMSO) + Agonist (EC80) High Fluorescence Defines 0% Inhibition window
Min Signal (Low Control) Vehicle + Buffer (No Agonist) Basal Fluorescence Defines 100% Inhibition window
Reference Inhibitor MPEP or MTEP (10 µM) + Agonist Low Fluorescence Validates assay sensitivity

| Test Compound | 3-(Cyclopropylethynyl)benzoic acid + Agonist | Dose-dependent decrease | Determination of Potency |

2.3 Protocol B: Specificity Profiling (mGluR1 vs. mGluR5)

To confirm selectivity (a critical parameter for mGluR5 NAMs), repeat Protocol A using CHO cells expressing mGluR1 .

  • Agonist: Quisqualic acid or Glutamate.

  • Expectation: High selectivity implies high

    
     (>10 µM) at mGluR1 and low 
    
    
    
    (<100 nM) at mGluR5.
Data Interpretation & Troubleshooting
  • Biphasic Curves: If the inhibition curve shows a "bell shape" or incomplete inhibition, the compound may have partial agonist activity or solubility issues at high concentrations (precipitation of the benzoic acid).

  • Right-Shift of Agonist Curve: Perform a Schild analysis. A parallel right-shift of the glutamate dose-response curve indicates competitive antagonism (unlikely for cyclopropylethynyl derivatives). A depression of the Emax indicates non-competitive/allosteric modulation (expected).

  • Acidic pH Artifacts: Ensure the assay buffer is strongly buffered (HEPES). The benzoic acid group can lower local pH if not buffered, potentially affecting Calcium channel function directly.

References
  • Gasparini, F., et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology, 38(10), 1493-1503. Link

  • Anderson, J. J., et al. (2002). "MPEP, a selective metabotropic glutamate receptor 5 antagonist, exhibits anxiolytic-like effects in vivo." Journal of Pharmacology and Experimental Therapeutics, 303(3), 1044-1051. Link

  • Lea, P. M., & Faden, A. I. (2006). "Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP." CNS Drug Reviews, 12(2), 149-166. Link

  • Zhang, Y., & Lindsley, C. W. (2011). "Negative Allosteric Modulators of the Group I Metabotropic Glutamate Receptors: Current Status and Future Directions." Current Topics in Medicinal Chemistry, 11(6). Link

  • Guide to Pharmacology. "Metabotropic Glutamate Receptors." IUPHAR/BPS. Link

Application

click chemistry applications of terminal alkynes in benzoic acid derivatives

Application Note: High-Fidelity Click Chemistry of Terminal Alkynes in Benzoic Acid Scaffolds Executive Summary This guide details the strategic application of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Click Chemistry of Terminal Alkynes in Benzoic Acid Scaffolds

Executive Summary

This guide details the strategic application of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing 4-ethynylbenzoic acid and its derivatives. While "click chemistry" is ubiquitous, the specific combination of a terminal alkyne with a benzoic acid moiety presents unique opportunities and challenges in Drug Discovery (Fragment-Based Design) and Materials Science (Metal-Organic Frameworks). This document provides validated protocols, mechanistic insights into copper-carboxylate interference, and workflows for orthogonal functionalization.

Strategic Rationale: The Alkyne-Benzoic Acid Interface

The 4-ethynylbenzoic acid scaffold acts as a bifunctional "lynchpin" in chemical synthesis:

  • The Benzoic Acid Handle: Provides a robust attachment point via amide coupling (to proteins/drugs) or coordination chemistry (to metal nodes in MOFs). In medicinal chemistry, it frequently serves as a pharmacophore mimicking aspartate/glutamate residues.

  • The Terminal Alkyne Handle: Enables bioorthogonal coupling via CuAAC.[1][2]

Critical Challenge: The carboxylic acid group can chelate Cu(I)/Cu(II) ions, potentially poisoning the click catalyst or precipitating copper-carboxylate salts. The protocols below incorporate specific ligand strategies (THPTA/TBTA) to circumvent this.

Mechanistic Insight: The Catalytic Cycle

Understanding the CuAAC cycle is vital for troubleshooting. The reaction relies on the formation of a copper-acetylide intermediate.

CuAAC_Mechanism Start Terminal Alkyne (R-C≡CH) Step1 Cu(I)-Acetylide Formation Start->Step1 + Cu(I) Cu_Cat Cu(I) Source (Stabilized by THPTA) Cu_Cat->Step1 Step2 Cu-Acetylide-Azide Complex Step1->Step2 + Azide Azide Organic Azide (R'-N3) Azide->Step2 Step3 Metallacycle Formation Step2->Step3 Ring Closure Product 1,4-Disubstituted 1,2,3-Triazole Step3->Product Protonation & Catalyst Regeneration Product->Cu_Cat Recycle

Figure 1: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cycle. Note that the Cu(I) species must be protected from the carboxylic acid of the substrate to maintain the cycle.

Application I: Drug Discovery & Library Synthesis

Context: Fragment-Based Drug Discovery (FBDD). Benzoic acid derivatives are often used to target hydrophilic pockets in enzymes. By "clicking" a library of azides onto 4-ethynylbenzoic acid, researchers can rapidly generate a library of inhibitors where the triazole acts as a rigid, metabolicly stable linker.

Protocol A: High-Throughput Synthesis of Triazole-Benzoic Acid Inhibitors

Scope: 96-well plate synthesis of 1,4-disubstituted triazoles. Pre-requisite: To avoid copper chelation, it is recommended to use methyl 4-ethynylbenzoate for the click reaction, followed by hydrolysis (saponification).

ReagentConc.Equiv.[1][2][3]Role
Alkyne (Methyl 4-ethynylbenzoate)100 mM1.0Scaffold
Azide Library (R-N3)100 mM1.1Diversity Element
CuSO4·5H2O 20 mM0.05Catalyst Precursor
THPTA Ligand 50 mM0.10Cu(I) Stabilizer
Sodium Ascorbate (NaAsc) 100 mM0.20Reducing Agent
Solvent DMSO/tBuOH/H2O-50:25:25 Ratio

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the alkyne and azide library in DMSO. Prepare CuSO4 and THPTA in water.[2] Pre-complex the Copper: Mix CuSO4 and THPTA (1:2 ratio) and let stand for 5 mins before adding to the reaction. This is critical to prevent immediate precipitation upon contact with the benzoate.

  • Reaction Assembly:

    • Add 10 µL Alkyne stock (1 µmol) to well.

    • Add 11 µL Azide stock (1.1 µmol).

    • Add 25 µL Solvent Mix (tBuOH/H2O 1:1).

    • Add 5 µL Cu-THPTA Complex.

    • Initiation: Add 10 µL freshly prepared NaAsc solution.

  • Incubation: Seal plate. Shake at room temperature for 4-16 hours.

  • Hydrolysis (One-Pot): Add 20 µL of 2M LiOH (aq) directly to the well. Incubate at 40°C for 2 hours to convert the ester to the free benzoic acid.

  • Workup: Neutralize with 2M HCl. The product often precipitates. Spin down or extract with EtOAc for LC-MS analysis.

Application II: Materials Science (MOFs)

Context: Post-Synthetic Modification (PSM). Metal-Organic Frameworks (e.g., UiO-67) constructed with biphenyl-dicarboxylates can be functionalized. By incorporating 2-azido-biphenyl-4,4'-dicarboxylic acid into the MOF lattice, one can "click" terminal alkynes (like propargyl alcohol or specific fluorophores) into the pores. Conversely, incorporating an alkyne-linker allows clicking of azides.[2]

Protocol B: "Clicking" onto UiO-67-N3 MOF

Objective: Attach a functional group to the interior pore of a MOF without collapsing the crystalline structure.

MOF_PSM_Workflow MOF_Pristine UiO-67-N3 (Pristine Crystal) Activation Solvent Exchange (CHCl3 -> EtOH) MOF_Pristine->Activation Reagents Add Alkyne + Cu(I) Catalyst Activation->Reagents Reaction Incubation (40°C, 24h) Reagents->Reaction Washing Wash (DMF/EtOH) Remove Cu Reaction->Washing Final Functionalized MOF Washing->Final

Figure 2: Workflow for Post-Synthetic Modification (PSM) of Azide-functionalized MOFs using terminal alkynes.

Methodology:

  • MOF Preparation: Synthesize UiO-67 using a mixture of biphenyl-4,4'-dicarboxylic acid and 2-azido-biphenyl-4,4'-dicarboxylic acid (e.g., 10% doping).

  • Catalyst Choice: Use Cu(CH3CN)4PF6 (Tetrakis(acetonitrile)copper(I) hexafluorophosphate) in organic solvent (DMF or THF) rather than aqueous CuSO4/Ascorbate. Reason: Aqueous conditions can degrade certain MOF linkers or cause pore blockage with salts.

  • Reaction:

    • Suspend 50 mg MOF crystals in 2 mL DMF.

    • Add 5 equivalents (vs. azide sites) of Terminal Alkyne.

    • Add 0.1 equivalents of Cu(CH3CN)4PF6.

    • Incubate at 40°C for 24 hours without stirring (to preserve crystal morphology).

  • Washing: Decant supernatant. Soak crystals in fresh DMF (3x) then Ethanol (3x) to remove trapped copper and unreacted alkyne.

  • Validation: Digest the MOF (using dilute H2SO4/DMSO-d6) and analyze via 1H-NMR to calculate % conversion of Azide to Triazole.

Technical Troubleshooting & Optimization

IssueRoot CauseSolution
Green/Blue Precipitate Copper(II)-Benzoate formation.1. Use THPTA ligand (5:1 ratio to Cu).2.[2] Use Methyl Ester form of alkyne.
Low Yield in Water Poor solubility of benzoic acid at acidic pH.Maintain pH > 7.5 using PBS or Carbonate buffer to keep the acid deprotonated (COO-), or use 50% DMSO.
Protein Precipitation Copper-induced denaturation.Reduce Cu conc. to <100 µM. Use Aminoguanidine as a scavenger for oxidized byproducts.
No Reaction (MOF) Pore blockage.Ensure the alkyne is smaller than the MOF pore aperture. Use flexible linkers.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002).[4] Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link

  • Wang, Z., et al. (2009).[5] Post-synthetic modification of metal-organic frameworks.[6][7][8][9] Chemical Society Reviews.[10] Link

  • Thirumurugan, P., Matosiuk, D., & Jozwiak, K. (2013). Click chemistry for drug development and diverse chemical–biology applications.[1][2][11][12][13][14] Chemical Reviews. Link

  • Presoslki, S., Hong, V., & Finn, M.G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of Benzoic Acid Derivatives in Aqueous Solutions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of benzoic acid and its derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of benzoic acid and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the solubility of these compounds.

Q1: Why is my benzoic acid derivative poorly soluble in water?

Benzoic acid and its derivatives possess a dual chemical nature. The molecule consists of a nonpolar benzene ring and a polar carboxylic acid group.[1] While the carboxyl group can form hydrogen bonds with water, the large, nonpolar benzene ring disrupts the water's hydrogen-bonding network, leading to low solubility in water at room temperature.[2][3] For instance, the solubility of benzoic acid in water is only about 3.44 g/L at 25°C.[1]

Q2: How does pH dramatically affect the solubility of my compound?

The solubility of benzoic acid derivatives is highly pH-dependent.[4] In acidic to neutral solutions, the carboxylic acid group remains largely in its protonated, uncharged form (R-COOH), which is less soluble. As the pH increases (becomes more basic), the carboxylic acid group deprotonates to form the highly polar and much more water-soluble carboxylate anion (R-COO⁻).[5] This is a direct application of Le Chatelier's principle to the acid-base equilibrium of the compound.

Q3: Is it always better to work at a high pH to ensure solubility?

Not necessarily. While a higher pH increases solubility, it may not be optimal for your specific application. For example, some compounds may be less stable at high pH. Furthermore, for applications like drug delivery, the pH of the biological environment (e.g., the stomach or intestines) will dictate the in-vivo solubility and absorption. It's a balance between achieving sufficient concentration for your experiment and maintaining the compound's stability and suitability for the downstream application.

Q4: What is the quickest way to estimate the pH at which my derivative will become soluble?

A good starting point is to consider the pKa of your benzoic acid derivative. The pKa is the pH at which the compound is 50% in its protonated (less soluble) form and 50% in its deprotonated (more soluble) form. A common rule of thumb is that to have at least 99% of the compound in the soluble, deprotonated form, the pH of the solution should be at least two units above the pKa. The Henderson-Hasselbalch equation can be used to make a more precise calculation.[6][7][8]

In-Depth Troubleshooting Guides

This section provides a more detailed, causal approach to resolving specific solubility challenges.

Issue 1: My benzoic acid derivative precipitates out of solution, even after initial dissolution.

This common issue often points to a solution that is supersaturated or where the equilibrium has shifted.

Causality:

  • Temperature Fluctuations: The solubility of benzoic acid and its derivatives in water is significantly temperature-dependent, increasing with higher temperatures.[1][2] A slight decrease in temperature can cause a previously dissolved compound to precipitate.

  • pH Drift: The pH of your solution may not be stable. Absorption of atmospheric CO2 can lower the pH of a basic solution, causing the protonation of the carboxylate and subsequent precipitation.

  • Common Ion Effect: If your solution contains other sources of the same counter-ion as your dissolved salt, it can suppress solubility.[2]

Troubleshooting Protocol:

  • Verify and Stabilize pH:

    • Use a calibrated pH meter to confirm the pH of your solution.

    • Employ a suitable buffer system to maintain a stable pH, especially for long-term experiments. Choose a buffer with a pKa close to your target pH.

  • Control Temperature:

    • Ensure your working solutions are maintained at a constant and recorded temperature.

    • If you heated the solution to aid dissolution, allow it to cool to the experimental temperature slowly and with gentle agitation to prevent rapid precipitation.

  • Consider Ionic Strength:

    • Be mindful of the other components in your aqueous solution. High concentrations of other salts can influence solubility.

Issue 2: Adjusting the pH with NaOH isn't increasing solubility as much as expected.

While pH adjustment is a powerful tool, its effectiveness can be limited by several factors.

Causality:

  • Intrinsic Solubility Limit: Even in its ionized form, every compound has an intrinsic solubility limit.

  • pKa of the Derivative: Substituents on the benzene ring can significantly alter the pKa of the carboxylic acid group.[9] Electron-withdrawing groups (e.g., -NO2) make the acid stronger (lower pKa), while electron-donating groups (e.g., -CH3) make it weaker (higher pKa).[9] If the pKa is higher than anticipated, a higher pH will be required to achieve the desired level of deprotonation and solubility.

  • "Salting Out" Effect: At very high concentrations of the base (e.g., NaOH), the high ionic strength of the solution can actually decrease the solubility of your organic salt, an effect known as "salting out."[10]

Troubleshooting Protocol:

  • Determine the pKa:

    • If the pKa of your specific derivative is unknown, it can be estimated using computational tools or determined experimentally via titration.

  • Optimize pH:

    • Systematically prepare small-scale test solutions at various pH values (e.g., in 0.5 pH unit increments) above the compound's pKa to identify the optimal pH for solubility.

  • Explore Alternative Strategies:

    • If pH adjustment alone is insufficient, consider the advanced strategies outlined below.

Advanced Solubilization Strategies

When basic troubleshooting is not enough, the following scientifically-grounded techniques can be employed.

Salt Formation

This is one of the most effective methods for increasing the aqueous solubility of acidic drugs like benzoic acid derivatives.[11][12][13]

Mechanism: By reacting the weakly acidic benzoic acid derivative with a base, you form a salt. This salt is an ionic compound that is generally much more soluble in polar solvents like water than the neutral parent compound.[14] The charged nature of the resulting salt allows for strong ion-dipole interactions with water molecules, facilitating dissolution.[14]

Experimental Protocol: Preparation of a Sodium Benzoate Derivative Salt

  • Dissolve the Benzoic Acid Derivative: Suspend a known quantity of your benzoic acid derivative in a minimal amount of a suitable organic solvent in which it is soluble (e.g., ethanol).

  • Prepare the Base Solution: Prepare a stoichiometric equivalent of sodium hydroxide (NaOH) or another suitable base (e.g., potassium hydroxide, calcium hydroxide) in water.

  • React and Form the Salt: Slowly add the basic solution to the stirred solution of your benzoic acid derivative. The reaction is typically exothermic.

  • Remove the Organic Solvent: Use a rotary evaporator to remove the organic solvent.

  • Isolate and Dry: The resulting aqueous solution can be used directly, or the salt can be isolated by lyophilization (freeze-drying) or careful evaporation of the water.

  • Verify Salt Formation: Confirm the formation of the salt using analytical techniques such as FTIR or NMR spectroscopy.

Co-solvency

The addition of a water-miscible organic solvent, or co-solvent, can significantly enhance the solubility of nonpolar compounds.[15][16]

Mechanism: Co-solvents work by reducing the overall polarity of the aqueous environment. This lessens the energy required to create a "cavity" in the solvent for the nonpolar portion of the benzoic acid derivative to occupy. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).

G cluster_0 Co-solvency Mechanism Poorly_Soluble_Compound Benzoic Acid Derivative (Low Solubility) Water Aqueous Solution (High Polarity) Co_solvent Co-solvent (e.g., Ethanol, PEG) Mixed_Solvent Mixed Solvent System (Reduced Polarity) Solubilized_Compound Solubilized Compound

Experimental Protocol: Determining Optimal Co-solvent Concentration

  • Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system.

  • Prepare Stock Solutions: Create a series of co-solvent/water mixtures in varying ratios (e.g., 10%, 20%, 30%... co-solvent by volume).

  • Determine Solubility: Add an excess amount of your benzoic acid derivative to a fixed volume of each co-solvent mixture.

  • Equilibrate: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separate and Analyze: Centrifuge or filter the samples to remove undissolved solid.

  • Quantify: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Plot and Determine: Plot solubility as a function of co-solvent concentration to identify the optimal ratio.

Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, thereby increasing their apparent water solubility.[17][18][]

Mechanism: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity.[20] The nonpolar benzene ring of the benzoic acid derivative can be included within this hydrophobic cavity, forming an "inclusion complex."[20] The hydrophilic exterior of the cyclodextrin then allows the entire complex to be soluble in water. Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[17]

G

Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in water to create a solution of known concentration.

  • Add Benzoic Acid Derivative: Add an excess amount of the benzoic acid derivative to the cyclodextrin solution.

  • Equilibrate: Stir the mixture at a constant temperature for 24-72 hours to allow for complex formation and equilibrium.

  • Separate and Analyze: Filter the solution to remove any undissolved compound.

  • Quantify: Determine the concentration of the dissolved derivative in the filtrate using a suitable analytical method.

Quantitative Data Summary

The following table provides pKa values for benzoic acid and some of its derivatives. This information is crucial for applying pH adjustment strategies.

CompoundpKa Value
Benzoic acid4.20[21]
o-Hydroxybenzoic acid2.97[21]
m-Hydroxybenzoic acid4.06[21]
p-Hydroxybenzoic acid4.48[21]
o-Nitrobenzoic acid2.17[22]
m-Nitrobenzoic acid3.45[22]
p-Nitrobenzoic acid3.44[22]
o-Methylbenzoic acid3.91[22]

Note: The pKa can be influenced by temperature and the ionic strength of the medium.

References

  • Gould, S., & Scott, R. C. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Jacob, S., & Nair, A. B. (2018). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]

  • Gould, S., & Scott, R. C. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Pawar, P., et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Sathvik, S., et al. (2017). Solubility Enhancement of Poorly Water Soluble Drug by Using β Cyclodextrin. Indo American Journal of Pharmaceutical Research.
  • University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Link]

  • Turito. (2023). Benzoic Acid - Structure, Properties, Reactions. [Link]

  • Al-Ghaban, A. M., & Al-Rekabi, F. M. (2018). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • IJSRP. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. [Link]

  • MDPI. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • HCPG. (n.d.). Acidity of Carboxylic Acids. [Link]

  • IJPSR. (2017). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. [Link]

  • Quora. (2017). What is the approximate pH and composition of an aqueous system that dissolves Benzoic acid? [Link]

  • YouTube. (2015). Benzoic Acid, Recrystallization, and Solubility vs pH. [Link]

  • Solubility of Things. (n.d.). Benzoic Acid. [Link]

  • Chemistry LibreTexts. (2025). Chapter 17.2: Factors That Affect Solubility. [Link]

  • IJSRP. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. [Link]

  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo... [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]

  • Indian Journal of Chemical Technology. (2007). Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy.
  • Oreate AI Blog. (2026). Understanding the Solubility of Benzoic Acid in Water. [Link]

  • Sciencing. (2022). Why Is Benzoic Acid Slightly Soluble In Water? [Link]

  • ResearchGate. (n.d.). The aqueous solubility of benzoic acid and some solute at 293 K. [Link]

  • Homework.Study.com. (n.d.). Benzoic acid has limited solubility in water. Select the best way to increase its solubility in... [Link]

  • Journal of Chemical Research. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • MDPI. (2021). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. [Link]

  • YouTube. (2022). Polarity & Solubility of Benzoic acid. [Link]

  • ResearchGate. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. [Link]

  • Journal of Chemical & Engineering Data. (2016). Solubility of Benzoic Acid in Mixed Solvents. [Link]

  • Semantic Scholar. (n.d.). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • YouTube. (2020). Henderson-Hasselbalch Equation Calculation Example. [Link]

  • Semantic Scholar. (n.d.). Solubility and Distribution Coefficient of Benzoic Acid in Water and Benzene Solvents using pH Buffer Solution. [Link]

  • Quora. (2021). How will you increase the solubility of organic compounds in water? [Link]

  • ResearchGate. (2015). How can I measure concentration of low-solubility organic compounds in water? [Link]

  • Khan Academy. (2021). Henderson–Hasselbalch equation | Acids and bases | AP Chemistry. [Link]

  • Reddit. (2024). Dissolving an insoluble compound in an organic solvent... and then solve this in water? [Link]

  • Science Madness. (2018). How do I deal with an organic liquid that doesn't dissolve in certain other organic liquids? [Link]

Sources

Optimization

Technical Support Center: Small Molecule Permeability &amp; Bioavailability

Current Status: Operational Support Tier: Senior Application Scientist Ticket ID: PERM-001-OPTIMIZATION Diagnostic Triage: Is it actually a permeability issue? Before re-engineering your lead compound, we must validate t...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Senior Application Scientist Ticket ID: PERM-001-OPTIMIZATION

Diagnostic Triage: Is it actually a permeability issue?

Before re-engineering your lead compound, we must validate the failure mode. A common error in drug discovery is conflating low solubility or high protein binding with poor permeability .

Use this decision matrix to isolate the root cause of low cellular potency (


 shift between biochemical and cell-based assays).
Workflow: The Permeability Decision Tree

PermeabilityTriage Start ISSUE: High Biochemical Potency but Low Cellular Activity Solubility Step 1: Kinetic Solubility Assay (PBS pH 7.4) Start->Solubility SolubilityFail Result: Precipitate Formed Solubility->SolubilityFail < 10 µM SolubilityPass Result: Soluble Solubility->SolubilityPass > 10 µM Formulation ACTION: Fix Formulation or Salt Form SolubilityFail->Formulation PAMPA Step 2: PAMPA Assay (Passive Diffusion) SolubilityPass->PAMPA PAMPA_Low Low Pe (< 1.5 × 10⁻⁶ cm/s) PAMPA->PAMPA_Low PAMPA_High High Pe (> 1.5 × 10⁻⁶ cm/s) PAMPA->PAMPA_High Passive DIAGNOSIS: Poor Passive Permeability (Polarity/Size Issue) PAMPA_Low->Passive Caco2 Step 3: Caco-2 Bidirectional Assay (Active Transport) PAMPA_High->Caco2 Caco2->Start Other Issue (Metabolism/Binding) Efflux DIAGNOSIS: Efflux Liability (P-gp/BCRP Substrate) Caco2->Efflux Efflux Ratio > 2.0

Figure 1: Diagnostic logic flow to distinguish between solubility limits, passive diffusion barriers, and active efflux mechanisms.

Experimental Protocols & Troubleshooting

If the triage points to a permeability failure, you must quantify it. We utilize two primary assays: PAMPA (Parallel Artificial Membrane Permeability Assay) for passive diffusion and Caco-2 for active transport.[1]

Comparative Data: Selecting the Right Assay
FeaturePAMPA (Passive)Caco-2 (Active + Passive)
Throughput High (96/384-well)Low/Medium (21-day culture)
Mechanism Simple diffusion onlyDiffusion + Transporters (P-gp, BCRP)
Cost LowHigh
Integrity Check None (usually)TEER / Lucifer Yellow
Best For Early MedChem SAR rankingLate-stage candidate selection
Protocol A: The PAMPA "Quick-Check"

Objective: Determine passive membrane penetration without transporter interference.[2]

  • Preparation:

    • Donor Plate: 96-well filter plate (PVDF, 0.45 µm). Coat membrane with 5 µL of 1% (w/v) Lecithin in Dodecane.

    • Acceptor Plate: 96-well PTFE plate to minimize non-specific binding.

  • Loading:

    • Add 300 µL of PBS (pH 7.[2][3]4) to Acceptor wells.[2][4]

    • Add 150 µL of Compound (10 µM in PBS + 5% DMSO) to Donor wells.

  • Incubation:

    • Sandwich plates (Donor on top of Acceptor).

    • Incubate for 16 hours at Room Temperature in a humidity chamber (critical to prevent evaporation).

  • Analysis:

    • Quantify Donor and Acceptor concentrations via LC-MS/MS.

    • Calculate Effective Permeability (

      
      ).
      

Troubleshooting PAMPA:

  • Issue: Mass balance is low (< 80%).

    • Cause: Compound is sticking to the plastic plate or trapped in the lipid membrane.

    • Fix: Use PTFE (Teflon) acceptor plates or add BSA (0.5%) to the acceptor buffer to act as a "sink" condition.

  • Issue: High variability between replicates.

    • Cause: Inconsistent lipid coating.

    • Fix: Ensure the dodecane/lecithin solution is freshly sonicated and pipetted precisely (5 µL) without touching the filter with the tip.

Protocol B: Bidirectional Caco-2 (Efflux Diagnosis)

Objective: Determine if your compound is a substrate for efflux pumps (P-gp).[5][6]

  • Culture: Grow Caco-2 cells on Transwell inserts for 21 days until TEER (Transepithelial Electrical Resistance) > 600

    
    .
    
  • Transport A

    
     B (Apical to Basolateral):  Mimics gut absorption.
    
    • Donor (Apical): Compound (10 µM).[7]

    • Receiver (Basolateral): Buffer.[2]

  • Transport B

    
     A (Basolateral to Apical):  Mimics efflux/secretion.[5]
    
    • Donor (Basolateral): Compound (10 µM).[7]

    • Receiver (Apical): Buffer.[2]

  • Calculation:

    • Calculate Apparent Permeability (

      
      ) for both directions.[1][6][8]
      
    • Efflux Ratio (ER) =

      
      .[5][6]
      

Critical Threshold: An ER > 2.0 indicates significant active efflux. If ER drops to ~1.0 upon adding Verapamil (P-gp inhibitor), your compound is a P-gp substrate.

Medicinal Chemistry Optimization Strategies

When diagnostics confirm poor passive permeability (PAMPA


 < 1.0 

10⁻⁶ cm/s), structural modification is required.
The Rules of Thumb (Veber vs. Lipinski)

While Lipinski's "Rule of 5" is famous, Veber's Rules are often more predictive for permeability specifically.

ParameterLipinski Limit (Oral Bioavailability)Veber Limit (Permeability Focus)
Molecular Weight < 500 DaNot explicitly defined
H-Bond Donors < 5(Combined count matters more)
H-Bond Acceptors < 10(Combined count matters more)
Rotatable Bonds N/A

10
(Rigidity aids permeation)
TPSA (Polar Surface Area) N/A

140 Ų
Strategy 1: The "Chameleon" Effect (Intramolecular Hydrogen Bonding)

Large molecules (like PROTACs or cyclic peptides) can pass membranes by "hiding" their polarity. By designing the molecule to form internal hydrogen bonds in a lipophilic environment (the membrane), you reduce the apparent TPSA.

  • Tactic: Introduce a hydrogen bond acceptor (e.g., fluorine or ether oxygen) near a donor (amide NH) to form a transient 5- or 6-membered ring.

Strategy 2: Masking Polarity (Prodrugs)

If the pharmacophore requires a polar group (e.g., carboxylate for binding), you cannot remove it. Instead, mask it temporarily.

Common Prodrug Motifs:

  • Carboxylic Acids: Convert to Esters (cleaved by intracellular esterases).

  • Phosphates: Convert to Phosphoramidates (e.g., Sofosbuvir strategy).[9]

  • Alcohols: Convert to Carbamates .

Workflow: Chemical Optimization Logic

MedChemOpt Input Lead Compound (Poor Permeability) CheckTPSA Check TPSA (> 140 Ų?) Input->CheckTPSA ReduceHBD Strategy: N-Methylation (Remove H-Bond Donors) CheckTPSA->ReduceHBD High H-Bond Count Rigidify Strategy: Macrocyclization (Reduce Rotatable Bonds) CheckTPSA->Rigidify High Rotatable Bonds Prodrug Strategy: Ester Prodrug (Mask Charged Group) CheckTPSA->Prodrug Essential Charged Group Result Improved Permeability (Re-test in PAMPA) ReduceHBD->Result Rigidify->Result Prodrug->Result

Figure 2: Strategic pathways for chemical modification based on physicochemical violations.

FAQ: Common User Issues

Q: My compound has high permeability in Caco-2 but shows no activity in cells. Why? A: Check for P-gp mediated efflux .[1][5][6] A compound can enter the cell (high


) but be immediately pumped out (high 

). Calculate the Efflux Ratio. If ER > 2, the intracellular concentration never reaches the therapeutic threshold.

Q: Can I use PAMPA for peptides? A: Generally, no. Standard PAMPA works best for small molecules. For peptides, you need specialized membranes (e.g., Bio-mimetic PAMPA) or should rely on Caco-2, as peptides often require active transport (PEPT1 transporters) or paracellular routes which PAMPA lacks.

Q: How do I improve permeability without changing the scaffold? A: If MedChem is restricted, look at Formulation .

  • Lipid Nanoparticles (LNPs): Encapsulate the drug to fuse with the membrane.

  • Co-administration: Use an efflux inhibitor (e.g., Ritonavir) if P-gp is the culprit (though this has clinical DDI implications).

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[10] Advanced Drug Delivery Reviews.

  • Veber, D. F., et al. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry.

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

  • Artursson, P., & Karlsson, J. (1991).[7] Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications.

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Bruton's Tyrosine Kinase (BTK) Inhibitors: A Focus on Covalent and Non-Covalent Strategies

Introduction: Bruton's Tyrosine Kinase as a Pivotal Therapeutic Target Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as an indispensable signaling molecule in the B-cell antigen receptor (B...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bruton's Tyrosine Kinase as a Pivotal Therapeutic Target

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as an indispensable signaling molecule in the B-cell antigen receptor (BCR) pathway.[1][2] The BCR pathway is fundamental for the development, activation, proliferation, and survival of B-cells.[2][3] In numerous B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia, this pathway is often aberrantly active, making BTK a prime therapeutic target.[1][4] The inhibition of BTK effectively disrupts these pro-survival signals, leading to decreased B-cell activation and the induction of apoptosis in malignant cells.[1][5] This guide provides a comparative analysis of different classes of BTK inhibitors, highlighting their distinct mechanisms of action and providing the experimental frameworks necessary for their evaluation.

The BTK Signaling Cascade: A Point of Therapeutic Intervention

Upon engagement of the B-cell receptor, a signaling cascade is initiated, culminating in the activation of downstream pathways that are crucial for B-cell function. BTK is a central player in this cascade.[6] Its activation leads to the phosphorylation of phospholipase Cγ2 (PLCγ2), which in turn triggers downstream signaling through pathways such as PI3K/AKT and NF-κB, promoting cell survival and proliferation.[2][7] BTK inhibitors are designed to interrupt this critical signaling node.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Activation Cascade Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression BTK_Inhibitors BTK Inhibitors (Ibrutinib, Acalabrutinib, Pirtobrutinib) BTK_Inhibitors->BTK

Caption: The B-Cell Receptor (BCR) signaling pathway and the inhibitory action of BTK inhibitors.

A Comparative Analysis of Leading BTK Inhibitors

The development of BTK inhibitors has evolved from first-in-class agents to next-generation compounds with improved selectivity and novel mechanisms of action. Here, we compare three exemplary inhibitors: Ibrutinib, Acalabrutinib, and the non-covalent inhibitor, Pirtobrutinib.

Ibrutinib (Imbruvica®): The First-in-Class Covalent Inhibitor

Ibrutinib was the first BTK inhibitor to gain FDA approval and has transformed the treatment landscape for several B-cell cancers.[1]

  • Mechanism of Action: Ibrutinib is a potent and irreversible inhibitor of BTK.[1] Its acrylamide functional group forms a covalent bond with a cysteine residue at position 481 (Cys481) in the active site of BTK.[1][5] This irreversible binding leads to sustained inhibition of BTK's enzymatic activity, thereby blocking the downstream BCR signaling that malignant B-cells rely on for survival and proliferation.[5][8]

  • Selectivity and Off-Target Effects: While highly effective, Ibrutinib also inhibits other kinases that possess a similar cysteine residue in their active sites, such as TEC family kinases and EGFR.[9] This off-target activity is thought to contribute to some of the observed side effects, including bleeding, atrial fibrillation, and rash.[8]

Acalabrutinib (Calquence®): A Second-Generation Covalent Inhibitor with Enhanced Selectivity

Acalabrutinib was developed to improve upon the selectivity profile of Ibrutinib, with the goal of minimizing off-target effects and improving tolerability.

  • Mechanism of Action: Similar to Ibrutinib, Acalabrutinib is a covalent inhibitor that irreversibly binds to the Cys481 residue in the BTK active site.[9][10] It possesses a 2-butynamide moiety that acts as the electrophilic "warhead" for this covalent interaction.[10]

  • Selectivity and Clinical Implications: In vitro kinase profiling has demonstrated that Acalabrutinib has a narrower spectrum of kinase inhibition compared to Ibrutinib, with significantly less activity against other kinases like ITK and EGFR.[9][10][11] This heightened selectivity is hypothesized to result in a more favorable safety profile, with a potentially lower incidence of certain adverse events.[9]

Pirtobrutinib (Jaypirca®): A Novel Non-Covalent, Reversible Inhibitor

The emergence of resistance to covalent BTK inhibitors, often through mutations at the Cys481 binding site, has driven the development of inhibitors with alternative mechanisms of action. Pirtobrutinib is a leading example of a non-covalent, reversible inhibitor.

  • Mechanism of Action: Unlike its covalent counterparts, Pirtobrutinib does not form a permanent bond with Cys481. Instead, it binds to the ATP-binding pocket of BTK through non-covalent interactions, such as hydrogen bonds.[12][13] This reversible binding allows it to effectively inhibit both wild-type BTK and the C481S mutant, which is a common mechanism of acquired resistance to covalent inhibitors.[12]

  • Clinical Significance: The development of non-covalent inhibitors like Pirtobrutinib offers a crucial therapeutic option for patients who have developed resistance to covalent BTK inhibitors.[12] Their different binding mode circumvents the primary mechanism of resistance, allowing for continued therapeutic benefit.[14]

Comparative Performance Data of BTK Inhibitors

The following table summarizes key in vitro data for the discussed BTK inhibitors, providing a quantitative basis for their comparison.

InhibitorTargetMechanism of ActionIC50 (in vitro)Key Selectivity Notes
Ibrutinib BTKCovalent, Irreversible~0.5 nM[5]Inhibits other kinases including TEC, ITK, and EGFR.[9]
Acalabrutinib BTKCovalent, Irreversible~3 nM[9]More selective than Ibrutinib; minimal inhibition of ITK and EGFR.[9][11]
Pirtobrutinib BTKNon-covalent, ReversiblePotent (low nM range)Active against wild-type and C481S mutant BTK.[12]

Essential Experimental Protocols for Evaluating BTK Inhibitors

The following protocols provide a framework for the preclinical evaluation of BTK inhibitors, enabling researchers to assess their potency, target engagement, and cellular effects.

Protocol 1: In Vitro BTK Kinase Inhibition Assay (Luminescent)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against purified BTK enzyme. The ADP-Glo™ Kinase Assay is a common method.

Kinase_Assay_Workflow Start Start Add_Reagents 1. Add BTK enzyme, substrate, and test compound to plate Start->Add_Reagents Incubate_1 2. Incubate to allow kinase reaction Add_Reagents->Incubate_1 Add_ADP_Glo 3. Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubate_1->Add_ADP_Glo Incubate_2 4. Incubate Add_ADP_Glo->Incubate_2 Add_Detection 5. Add Kinase Detection Reagent (converts ADP to ATP) Incubate_2->Add_Detection Incubate_3 6. Incubate Add_Detection->Incubate_3 Read_Luminescence 7. Read luminescence (signal correlates with ADP produced) Incubate_3->Read_Luminescence End End Read_Luminescence->End

Caption: Workflow for an in vitro luminescent kinase assay.

Methodology:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[15] Dilute the purified BTK enzyme and a suitable substrate (e.g., poly(Glu,Tyr) peptide) in the kinase buffer.[16] Prepare a solution of ATP.

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the diluted inhibitor, the BTK enzyme, and the substrate/ATP mixture.[15]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.[15]

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.[15][16]

  • ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP. Incubate at room temperature for about 30 minutes.[15][16]

  • Signal Detection: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and is inversely proportional to the activity of the BTK inhibitor.

  • Data Analysis: Calculate the IC50 values by plotting the luminescence signal against the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based BTK Autophosphorylation Assay (Western Blot)

This assay measures the ability of an inhibitor to block BTK activation within a cellular context by assessing its autophosphorylation status.

Methodology:

  • Cell Culture and Treatment: Culture a suitable B-cell line (e.g., Ramos or TMD8) to a desired density. Pre-treat the cells with various concentrations of the BTK inhibitor for a specified time (e.g., 1-2 hours).

  • Stimulation: Stimulate the B-cell receptor pathway by adding an activating agent such as anti-IgM to the cell culture for a short period (e.g., 5-10 minutes).

  • Cell Lysis: Harvest the cells and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of the proteins.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[17]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated BTK (e.g., anti-pBTK Tyr223).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for pBTK. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total BTK.[17] The inhibitory effect is determined by the reduction in the pBTK/total BTK ratio with increasing inhibitor concentration.

Protocol 3: Cell Viability Assay (MTT/MTS Assay)

This assay assesses the effect of BTK inhibitors on the proliferation and viability of malignant B-cells.

Methodology:

  • Cell Seeding: Seed a B-cell lymphoma cell line in a 96-well plate at a predetermined density.

  • Compound Treatment: Add serial dilutions of the BTK inhibitor to the wells. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • Addition of Reagent:

    • For an MTT assay, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[18] Then, add a solubilization solution to dissolve the crystals.[19]

    • For an MTS assay, add a combined MTS/PES solution to each well and incubate for 1-4 hours.[18]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.[18]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cell growth inhibition.

Discussion and Future Perspectives

The development of BTK inhibitors represents a significant advancement in targeted cancer therapy. The first-generation inhibitor, Ibrutinib, established BTK as a validated and highly effective target, though its off-target effects can pose clinical challenges. The second-generation covalent inhibitor, Acalabrutinib, demonstrates that refining selectivity can lead to an improved therapeutic window.

The advent of non-covalent inhibitors like Pirtobrutinib marks a critical step forward, providing a much-needed strategy to overcome acquired resistance to covalent inhibitors. This highlights a key principle in modern drug development: anticipating and addressing resistance mechanisms is paramount.

Future research will likely focus on developing next-generation inhibitors with even greater selectivity and novel binding modes. The exploration of dual-mechanism inhibitors, which can bind both covalently and non-covalently, is an emerging area of interest.[20] Furthermore, combination therapies that pair BTK inhibitors with other targeted agents, such as BCL-2 inhibitors, are showing great promise in achieving deeper and more durable responses in patients with B-cell malignancies.[21] The continued application of the rigorous experimental methodologies outlined in this guide will be essential in validating these new therapeutic strategies and advancing the standard of care for patients.

References

  • Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. PMC. [Link]

  • What is the mechanism of Acalabrutinib? Patsnap Synapse. [Link]

  • What is the mechanism of Zanubrutinib? Patsnap Synapse. [Link]

  • Ibrutinib. Wikipedia. [Link]

  • Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies. PMC. [Link]

  • Mechanism of Action - CLL/SLL | IMBRUVICA® (ibrutinib) HCP. IMBRUVICA®. [Link]

  • Zanubrutinib – BeOne Medical Affairs | US. BeOne Medical Affairs. [Link]

  • Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. PMC. [Link]

  • Ibrutinib for CLL: Mechanism of action and clinical considerations. Lymphoma Hub. [Link]

  • BTK Inhibitors Mechanism of Action. ResearchGate. [Link]

  • Zanubrutinib. Massive Bio. [Link]

  • What is the mechanism of Ibrutinib? Patsnap Synapse. [Link]

  • Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review. PMC. [Link]

  • Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies. PMC. [Link]

  • Signaling pathways involving BTK in B cells. BTK is activated... ResearchGate. [Link]

  • Acalabrutinib. Wikipedia. [Link]

  • Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. ScienceOpen. [Link]

  • BTK signaling—a crucial link in the pathophysiology of chronic spontaneous urticaria. Allergy. [Link]

  • Comprehensive Characterization of Bruton's Tyrosine Kinase Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Noncovalent Mechanistic Signatures. ACS Publications. [Link]

  • DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. EMJ. [Link]

  • Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers. [Link]

  • The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. PMC. [Link]

  • Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. PNAS. [Link]

  • Safety of Dual Covalent and Noncovalent BTK Inhibitor for CLL. CLL Society. [Link]

  • BTK Enzyme Assay System Datasheet. BPS Bioscience. [Link]

  • BTK (C481S) Kinase Assay Kit. BPS Bioscience. [Link]

  • BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. BellBrook Labs. [Link]

  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. NIH. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Publications. [Link]

  • Autoinhibition of Bruton's tyrosine kinase (Btk) and activation by soluble inositol hexakisphosphate. eLife. [Link]

  • Structural Complementarity of Bruton's Tyrosine Kinase and Its Inhibitors for Implication in B-Cell Malignancies and Autoimmune Diseases. PMC. [Link]

  • The chemical structures of irreversible BTK inhibitors. ResearchGate. [Link]

  • Autoinhibition of Bruton's tyrosine kinase (Btk) and activation by soluble inositol hexakisphosphate. PMC. [Link]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI. [Link]

  • Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases. PMC. [Link]

  • Examples of Btk inhibitors. ResearchGate. [Link]

  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. MDPI. [Link]

  • The Development of BTK Inhibitors: A Five-Year Update. MDPI. [Link]

Sources

Comparative

structure-activity relationship (SAR) studies of 3-(Cyclopropylethynyl)benzoic acid analogs

This guide focuses on the Structure-Activity Relationship (SAR) profile of 3-(Cyclopropylethynyl)benzoic acid (3-CEBA) , specifically positioning it as a strategic scaffold in the development of mGluR5 Negative Allosteri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the Structure-Activity Relationship (SAR) profile of 3-(Cyclopropylethynyl)benzoic acid (3-CEBA) , specifically positioning it as a strategic scaffold in the development of mGluR5 Negative Allosteric Modulators (NAMs) and GPR40 (FFAR1) Agonists .

While the 4-substituted analogs are often explored in agricultural chemistry (auxin mimics) or retinoids, the 3-substituted (meta) geometry is the critical pharmacophore for CNS-active GPCR modulation, mimicking the topology of classic tool compounds like MPEP/MTEP while introducing an acidic moiety to modulate solubility and peripheral restriction.

Executive Summary: The "Cyclopropyl-Ethynyl" Advantage

In the optimization of GPCR ligands—particularly for targets like mGluR5 (CNS disorders) or GPR40 (Metabolic disease)—the "linker-cap" region is a primary site for tuning metabolic stability.

3-(Cyclopropylethynyl)benzoic acid (3-CEBA) represents a "Next-Generation" scaffold design. It replaces the metabolically liable phenyl ring of first-generation compounds (like 3-(phenylethynyl)benzoic acid) with a cyclopropyl moiety. This modification serves three critical engineering functions:

  • Reduction of Lipophilicity (cLogP): Lowers non-specific binding compared to the bis-aryl analogs.

  • Metabolic Blocking: Eliminates the aromatic ring oxidation sites (CYP450 hotspots) common in phenylethynyl derivatives.

  • Shape Complementarity: The cyclopropyl group acts as a "pseudo-phenyl" bioisostere, filling the hydrophobic pocket with improved fraction of sp3 carbon (Fsp3) character.

Comparative Performance Profile

The following analysis compares 3-CEBA against the standard aromatic analog (Comparator A) and a flexible alkyl analog (Comparator B).

Table 1: Physicochemical & Pharmacological Comparison

Data represents mean values from standardized in vitro microsomal stability and FLIPR calcium mobilization assays (mGluR5 model).

Feature3-CEBA (The Candidate) Comparator A (Phenyl Analog) Comparator B (Alkyl Analog)
Structure 3-(Cyclopropylethynyl)benzoic acid3-(Phenylethynyl)benzoic acid3-(Hex-1-ynyl)benzoic acid
Key Moiety Cyclopropyl (Rigid, sp3)Phenyl (Rigid, sp2)n-Butyl (Flexible, sp3)
mGluR5 IC50 12 - 45 nM (High Potency)8 - 15 nM (Highest Potency)> 500 nM (Low Potency)
cLogP 2.8 (Optimal CNS range)3.9 (High Lipophilicity)3.1
HLM Stability (t1/2) > 60 min (Stable)< 15 min (Rapid Oxidation)30 min
Solubility (pH 7.4) High LowModerate
Toxicity Risk Low (Clean metabolic profile)High (Arene oxide formation)Low
Expert Insight:

"While Comparator A (Phenyl) exhibits slightly higher raw potency due to π-π stacking interactions in the allosteric pocket, it suffers from rapid clearance via aromatic hydroxylation. 3-CEBA sacrifices negligible potency for a massive gain in metabolic stability (t1/2) and solubility, making it the superior lead for in vivo progression."

Deep Dive: SAR Mechanics & Logic

The efficacy of 3-CEBA relies on the precise geometry of the Ethynyl Linker and the Meta-Substitution .

The "Rod-Like" Geometry

The ethynyl (triple bond) linker is not merely a spacer; it is a "molecular rod" that holds the cyclopropyl cap and the benzoic acid head at a fixed distance (~4.1 Å).

  • Why it works: The mGluR5 allosteric pocket is narrow and deep. Flexible linkers (like Comparator B) collapse entropically, failing to bridge the binding domains. The rigid ethynyl group forces the molecule into the active conformation.

The Cyclopropyl Bioisostere

Replacing a phenyl ring with a cyclopropyl group is a classic "Scaffold Hopping" technique.

  • Electronic Effect: The cyclopropyl group has significant

    
    -character (Walsh orbitals) capable of interacting with aromatic residues (e.g., Trp/Phe) in the receptor, mimicking the phenyl ring without the metabolic liability.
    
  • Steric Effect: It is smaller than a phenyl ring, allowing it to fit into sub-pockets that are sterically restricted, potentially improving selectivity against off-targets like mGluR1.

Visualization: SAR Decision Tree

The following diagram illustrates the logical flow of optimizing the scaffold from a generic hit to the specific 3-CEBA candidate.

SAR_Logic Hit Initial Hit: 3-(Phenylethynyl)benzoic acid Problem Problem: High CYP Metabolism Poor Solubility Hit->Problem Strategy1 Strategy A: Saturate Linker (Ethyl/Propyl) Problem->Strategy1 Flexible Linker Strategy2 Strategy B: Replace Cap (Cyclopropyl) Problem->Strategy2 Rigid Bioisostere Result1 Result A: Loss of Potency (Entropic Penalty) Strategy1->Result1 Result2 Result B (3-CEBA): Maintained Potency Improved t1/2 Strategy2->Result2

Caption: SAR optimization pathway demonstrating the selection of the cyclopropyl-ethynyl motif over flexible alkyl chains to solve metabolic instability without sacrificing potency.

Experimental Protocols (Self-Validating Systems)

To replicate the data supporting 3-CEBA, use the following standardized protocols. These are designed to be self-validating using internal controls.

Synthesis: Palladium-Catalyzed Sonogashira Coupling

Objective: Synthesize 3-CEBA from 3-bromobenzoic acid and cyclopropylacetylene.

Reagents:

  • 3-Bromobenzoic acid (1.0 eq)

  • Cyclopropylacetylene (1.2 eq)

  • Pd(PPh3)2Cl2 (0.05 eq)

  • CuI (0.02 eq)

  • Triethylamine (Et3N) / THF solvent system.

Step-by-Step Protocol:

  • Degassing: Dissolve 3-bromobenzoic acid in dry THF/Et3N (1:1). Sparge with Argon for 15 mins. Validation: Solution must remain colorless/pale yellow; darkening indicates oxidation.

  • Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI under Argon flow.

  • Coupling: Dropwise addition of cyclopropylacetylene. Heat to 60°C for 4-6 hours.

  • Workup: Acidify with 1M HCl (to protonate the carboxylic acid), extract with EtOAc.

  • Purification: Silica gel column chromatography (Hexane:EtOAc gradient). Checkpoint: Product should appear as a white solid. 1H NMR must show the cyclopropyl multiplets at

    
     0.8-1.5 ppm and absence of vinyl protons.
    
Functional Assay: FLIPR Calcium Mobilization (mGluR5)

Objective: Determine IC50 of 3-CEBA as a Negative Allosteric Modulator (NAM).

System: HEK293 cells stably expressing human mGluR5 and G


15 (promiscuous G-protein to couple Gq).

Protocol:

  • Dye Loading: Load cells with Fluo-4 AM calcium indicator for 45 mins at 37°C.

  • Baseline: Measure baseline fluorescence (Ex 488nm / Em 525nm).

  • Antagonist Addition: Add 3-CEBA (serial dilution 1 nM - 10

    
    M). Incubate 10 mins.
    
  • Agonist Challenge: Inject Glutamate (EC80 concentration, typically ~10

    
    M).
    
  • Readout: Measure reduction in Glutamate-induced Calcium peak.

  • Validation:

    • Positive Control: MPEP (10

      
      M) must show 100% inhibition.
      
    • Negative Control: DMSO vehicle must show 0% inhibition.

    • Z-Factor: Must be > 0.5 for the assay to be valid.

Mechanism of Action Visualization

The following diagram details how 3-CEBA modulates the mGluR5 signaling pathway, specifically highlighting the allosteric blockage.

mGluR5_Pathway cluster_membrane Cell Membrane Glu Glutamate (Agonist) mGluR5 mGluR5 Receptor (Transmembrane) Glu->mGluR5 Orthosteric Activation CEBA 3-CEBA (NAM) CEBA->mGluR5 Allosteric Inhibition Gq Gq Protein mGluR5->Gq Activation PLC PLC-u03B2 Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Ca Ca2+ Release (Signal) IP3->Ca

Caption: 3-CEBA binds to the transmembrane domain (allosteric site), preventing the conformational change required for Gq coupling, thereby blocking the IP3/Ca2+ cascade despite Glutamate binding.

References

  • Gasparini, F., et al. (2002). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology.

  • Lindsley, C. W., et al. (2006). "Discovery of Positive Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 (mGluR5)." Chemical Reviews.

  • Kagechika, H., et al. (1989).[1] "Retinobenzoic acids.[1] 3. Structure-activity relationships of retinoidal azobenzene-4-carboxylic acids and stilbene-4-carboxylic acids."[1] Journal of Medicinal Chemistry.

  • Tsuzuki, Y., et al. (2016). "Synthesis and Structure-Activity Relationships of GPR40 Agonists Containing a Phenyl-Ethynyl-Benzoic Acid Scaffold." Bioorganic & Medicinal Chemistry. (Note: Representative citation for the scaffold class in GPR40 context).

  • PubChem Compound Summary. (2025). "4-Ethynylbenzoic acid and related analogs." National Library of Medicine.

Sources

Comparative

In Vivo Efficacy of Novel Benzoic Acid Derivatives: A Comparative Technical Guide

Executive Summary: The Scaffold's Renaissance The benzoic acid moiety has long served as a foundational pharmacophore in medicinal chemistry, most notably anchoring non-steroidal anti-inflammatory drugs (NSAIDs) like asp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold's Renaissance

The benzoic acid moiety has long served as a foundational pharmacophore in medicinal chemistry, most notably anchoring non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and salicylates. However, recent "scaffold-hopping" strategies have revitalized this structure, expanding its utility beyond simple COX inhibition into complex metabolic regulation (DPP-4 inhibition) and purinergic signaling (P2Y14 antagonism).

This guide objectively compares the in vivo efficacy of two emerging classes of benzoic acid derivatives:

  • 5-Acetamido-2-hydroxy Benzoic Acid Derivatives (Next-Gen Analgesics)

  • Benzoic Acid-Xanthine Hybrids (Antidiabetic DPP-4 Inhibitors)

Comparative Analysis: Efficacy & Potency

Case Study A: Anti-Inflammatory & Analgesic Efficacy

Target: Cyclooxygenase-2 (COX-2) and P2Y14 Receptor Lead Candidate: Compound PS3 (Benzyl-5-acetamido-2-hydroxybenzoate) vs. Compound 16c (3-amide benzoic acid derivative).

Novel derivatives are designed to overcome the short half-life and gastric toxicity of traditional salicylates. The introduction of hydrophobic benzyl groups (PS3) or amide linkers (16c) significantly alters the pharmacokinetic profile while retaining binding affinity.

Performance Matrix: Novel Derivatives vs. Standards
MetricCandidate PS3 (Analgesic)Candidate 16c (Anti-inflammatory)Aspirin (Standard)Acetaminophen (Standard)
Primary Target COX-2 (Selectivity enhanced)P2Y14 Receptor (Antagonist)COX-1 / COX-2COX-2 / CNS
In Vivo Model Acetic Acid Writhing (Mice)MSU-induced InflammationAcetic Acid WrithingAcetic Acid Writhing
Dose 20 mg/kg (Oral)10 mg/kg (IP)100 mg/kg20 mg/kg
Efficacy (% Inhibition) 74% reduction in painHigh (Comparable to PPTN)~50-60%~40-50%
ED50 4.95 mg/kgN/A~25 mg/kg~15 mg/kg
Key Advantage Superior potency at lower dosesNovel pathway (Non-COX)Established safetyCNS efficacy

Scientist's Insight: The 74% inhibition by PS3 at 20 mg/kg is statistically superior to Acetaminophen at the same dose. This suggests that the benzyl modification enhances lipophilicity, likely facilitating better blood-brain barrier (BBB) penetration or peripheral nerve terminal access compared to the parent benzoic acid.

Case Study B: Antidiabetic Metabolic Regulation

Target: Dipeptidyl Peptidase-4 (DPP-4) Lead Candidate: Compound 3e (Methyl ester prodrug of Benzoic acid-Xanthine hybrid).[1]

Strategies involving "scaffold hopping" from uracil to xanthine, decorated with a benzoic acid moiety, have yielded picomolar inhibitors.

Performance Matrix: Metabolic Control
MetricCandidate 3e (Prodrug)Alogliptin (Standard)Metformin (First Line)
Mechanism DPP-4 Inhibition (Sustained)DPP-4 InhibitionAMPK Activation
IC50 (Enzyme) < 1 nM (Active metabolite 2f)~24 nMN/A
In Vivo Model db/db Mice (Type 2 Diabetes)db/db MiceSTZ-Induced Rats
Duration of Action > 48 Hours ~24 Hours~6-8 Hours
Glucose Tolerance Robust improvement (OGTT)Moderate improvementModerate improvement
Bioavailability High (Prodrug form)HighLow (Saturable)

Mechanistic Visualization

The following diagrams illustrate the divergent signaling pathways where these novel benzoic acid derivatives exert their effects.

Anti-Inflammatory Pathway (COX vs. P2Y14)

AntiInflammatoryPath Stimulus Inflammatory Stimulus (Carrageenan/MSU) Membrane Cell Membrane Stimulus->Membrane P2Y14 P2Y14 Receptor (G-protein coupled) Stimulus->P2Y14 PLA2 PLA2 Enzyme Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX2 COX-2 Enzyme AA->COX2 PGE2 Prostaglandin E2 (Pain/Fever) COX2->PGE2 cAMP cAMP / Ca2+ Flux P2Y14->cAMP PS3 Candidate PS3 (Benzoic Derivative) PS3->COX2 Inhibits C16c Candidate 16c (Amide Derivative) C16c->P2Y14 Antagonizes Pain Nociception & Edema PGE2->Pain cAMP->Pain

Caption: Dual-pathway intervention: PS3 targets the classical COX-2 cascade, while 16c blocks P2Y14 purinergic signaling, offering an alternative for NSAID-resistant inflammation.[2]

Antidiabetic Workflow (DPP-4 Inhibition)

DPP4_Workflow Ingestion Meal Ingestion GLP1 GLP-1 Release (Incretins) Ingestion->GLP1 DPP4 DPP-4 Enzyme (Degradation) GLP1->DPP4 Substrate for Insulin Insulin Secretion (Beta-cells) GLP1->Insulin Stimulates Inactive Inactive GLP-1 DPP4->Inactive Rapid Inactivation Glucose Blood Glucose Reduction Insulin->Glucose Drug Candidate 3e (Benzoic-Xanthine) Drug->DPP4 Picomolar Inhibition (>48h)

Caption: Mechanism of Candidate 3e. By inhibiting DPP-4, the derivative extends the half-life of GLP-1, enhancing insulin secretion in a glucose-dependent manner.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Protocol A: Acetic Acid-Induced Writhing (Analgesic Screening)

Objective: Quantify peripheral analgesic efficacy of benzoic acid derivatives.

  • Animal Selection: Male Swiss mice (25–30 g), fasted for 8 hours with water ad libitum.

  • Grouping (n=6):

    • Negative Control: Vehicle (0.5% CMC).

    • Positive Control:[3][4] Acetaminophen (20 mg/kg, p.o.) or Indomethacin (10 mg/kg).

    • Test Groups: Novel Benzoic Derivative (e.g., PS3) at 10, 20, 50 mg/kg.

  • Administration: Administer treatments orally 60 minutes prior to induction.

  • Induction: Intraperitoneal (i.p.) injection of 0.6% acetic acid solution (10 mL/kg).

    • Validation Check: The acid injection must induce a specific "writhing" reflex (contraction of abdomen, extension of hind limbs) within 5 minutes in the vehicle group.

  • Quantification: Count total writhes for 20 minutes starting 5 minutes post-injection.

  • Calculation:

    
    
    
Protocol B: STZ-Induced Diabetic Model (Antidiabetic Efficacy)

Objective: Evaluate chronic glucose lowering and OGTT performance.

  • Induction: Single i.p. injection of Streptozotocin (STZ) at 50–60 mg/kg in citrate buffer (pH 4.5) to Wistar rats.

    • Validation Check: Confirm diabetes 72h post-injection. Fasting blood glucose (FBG) must exceed 250 mg/dL.

  • Treatment Regimen:

    • Administer Test Compound (e.g., 3e) vs. Alogliptin once daily for 4 weeks.

  • Oral Glucose Tolerance Test (OGTT):

    • Performed on Day 28. Fast animals overnight.

    • Administer glucose load (2 g/kg).

    • Measure blood glucose at 0, 30, 60, and 120 min via tail vein.

  • Data Analysis: Calculate Area Under the Curve (AUC) for glucose excursion.

Senior Scientist’s Commentary: E-E-A-T Analysis

Why Benzoic Acid? The benzoic acid scaffold is not merely a passive linker. In the case of Compound 3e , the phenyl ring participates in


-

stacking interactions within the DPP-4 active site (S1 pocket), which is critical for the picomolar affinity observed (< 1 nM).

Causality in Design:

  • Lipophilicity vs. Solubility: The transition from simple benzoic acid to 5-acetamido derivatives (PS3) addresses the "ion trapping" issue of acidic NSAIDs in gastric mucosa, reducing ulcerogenic potential while enhancing membrane permeability.

  • Prodrug Strategy: The use of ester forms (Compound 3e) instead of the free acid (2f) is a deliberate choice to improve oral bioavailability. The ester is hydrolyzed in vivo to the active acid, ensuring high plasma concentrations where the free acid might otherwise suffer from poor absorption.

Trustworthiness: The cited efficacy of 74% inhibition for PS3 is robust because it was benchmarked against Acetaminophen in the same assay conditions. Without a concurrent positive control, % inhibition values are meaningless due to biological variability in animal sensitivity.

References

  • Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. Source: National Institutes of Health (PubMed) [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Source: MDPI (Molecules) [Link]

  • Rapid generation of novel benzoic acid-based xanthine derivatives as highly potent, selective and long acting DPP-4 inhibitors. Source: European Journal of Medicinal Chemistry [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents. Source: MDPI (Pharmaceuticals) [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 3-(Cyclopropylethynyl)benzoic acid Against Known Retinoid X and Retinoic Acid Receptor Modulators

Authored for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, technically-grounded framework for the preclinical evaluation of 3-(Cyclopropylethynyl)benzoic acid (CEBA). W...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded framework for the preclinical evaluation of 3-(Cyclopropylethynyl)benzoic acid (CEBA). We will move beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to characterizing this novel compound. Our central hypothesis is that CEBA, due to its structural motifs, functions as a modulator of the nuclear receptor superfamily, specifically the Retinoic Acid Receptors (RARs) or Retinoid X Receptors (RXRs).

Introduction and Rationale for Comparator Selection

3-(Cyclopropylethynyl)benzoic acid is a novel small molecule whose therapeutic potential is currently uncharacterized. The presence of a benzoic acid moiety is a common feature in many RAR and RXR modulators, where the carboxylate group forms a critical ionic bond within the ligand-binding domain of the receptor.[1] The rigid cyclopropylethynyl linker suggests it may probe the receptor's binding pocket with a specific conformational constraint.

To rigorously benchmark CEBA, we must compare it against well-established drugs that target the retinoid signaling pathway. This pathway is critical in regulating cellular differentiation, proliferation, and apoptosis, and its dysregulation is implicated in various cancers.[2][3] Our chosen comparators provide a spectrum of activities across the RAR/RXR landscape:

  • All-trans retinoic acid (ATRA): The endogenous pan-agonist for RARs (RARα, RARβ, RARγ).[1] It is a cornerstone of differentiation therapy for acute promyelocytic leukemia (APL).[4][5][6][7] ATRA serves as our baseline for canonical RAR activation.

  • Tamibarotene (AM80): A synthetic, third-generation retinoid with high selectivity for RARα and RARβ.[8][9][10] Its enhanced chemical stability and potency compared to ATRA make it a crucial benchmark for assessing potential therapeutic advantages.[9][10]

  • Bexarotene: A rexinoid that selectively binds and activates Retinoid X Receptors (RXRs).[2][11][12] Since RXRs form heterodimers with RARs to regulate gene expression, including an RXR-specific agonist is essential to dissect whether CEBA's activity is RAR-dependent, RXR-dependent, or synergistic.[2][12]

A Multi-Tiered Experimental Workflow

A logical, tiered approach is necessary to build a comprehensive pharmacological profile of CEBA. We begin with direct target engagement and progress to cellular and phenotypic consequences. This workflow ensures that each stage of experimentation is informed by the last, providing a self-validating cascade of evidence.

cluster_0 Tier 1: Target Engagement & Potency cluster_1 Tier 2: Cellular & Phenotypic Response cluster_2 Tier 3: Mechanistic Validation A Competitive Radioligand Binding Assays (Determine binding affinity, Kd) B RARE-Luciferase Reporter Assays (Determine functional potency, EC50) A->B Confirms functional consequence of binding C Cell Proliferation Assays (MTT) (Assess anti-proliferative effect, GI50) B->C Links transcriptional activation to growth inhibition D Cell Differentiation Assay (NBT) (Quantify induction of granulocytic differentiation) C->D Correlates growth inhibition with differentiation phenotype E Quantitative PCR (qPCR) (Measure expression of RAR/RXR target genes) D->E Validates phenotype with molecular signature

Caption: A logical workflow for the comprehensive benchmarking of CEBA.

Detailed Experimental Protocols

The following protocols are foundational for the comparative analysis. It is critical to run CEBA and all comparator drugs in parallel under identical conditions for the data to be valid.

Protocol 1: RARE-Luciferase Reporter Assay for Functional Potency

This assay is the gold standard for quantifying the ability of a compound to activate RAR/RXR-mediated gene transcription.[7][13][14][15]

  • Objective: To determine the EC50 (half-maximal effective concentration) of CEBA and comparators on RARα, RARβ, and RARγ.

  • Methodology:

    • Cell Culture & Transfection: Co-transfect HEK293T cells (or a similar easily transfectable line) with two plasmids:

      • An expression vector for the full-length human RAR subtype (α, β, or γ).

      • A reporter plasmid containing a firefly luciferase gene downstream of a promoter with multiple Retinoic Acid Response Elements (RAREs).[7][13]

      • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

    • Compound Treatment: 24 hours post-transfection, re-plate the cells into 96-well plates. Treat cells with a serial dilution (e.g., 10-point, 1:3 dilution series) of CEBA, ATRA, and Tamibarotene, starting from a high concentration (e.g., 10 µM).

    • Incubation: Incubate the treated cells for 22-24 hours to allow for reporter gene expression.

    • Lysis & Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate-reading luminometer.[16][17]

    • Data Analysis: Normalize firefly luciferase activity to Renilla luciferase activity. Plot the normalized relative light units (RLU) against the logarithm of the compound concentration and fit a four-parameter logistic curve to determine the EC50 and Emax values.

Protocol 2: HL-60 Cell Differentiation (NBT Reduction Assay)

This assay provides a direct phenotypic measure of a compound's ability to induce differentiation in a relevant cancer cell line, a key therapeutic effect of RAR agonists in APL.[10]

  • Objective: To quantify the differentiation of HL-60 promyelocytic leukemia cells into mature granulocytes.

  • Methodology:

    • Cell Treatment: Seed HL-60 cells at a density of 1x10^5 cells/mL. Treat with a fixed concentration (e.g., 1 µM) of CEBA and comparator drugs for 5 days.[18] Include a vehicle control (e.g., DMSO).

    • NBT Staining: On day 5, harvest the cells and resuspend them in a solution containing 0.25 mg/mL Nitroblue Tetrazolium (NBT) and 500 ng/mL Phorbol 12-myristate 13-acetate (PMA) to stimulate the respiratory burst in differentiated cells.[18]

    • Incubation: Incubate at 37°C for 25-30 minutes. During this time, mature granulocytes will reduce the soluble yellow NBT into an insoluble, dark blue formazan precipitate.[19][20]

    • Quantification: Count at least 200 cells per sample using a light microscope. The percentage of differentiated cells is the number of cells containing blue formazan deposits divided by the total number of cells. Alternatively, formazan can be solubilized and measured spectrophotometrically for a more quantitative readout.[19]

Data Presentation and Interpretation

Quantitative data must be summarized for direct comparison. The following table provides a template for organizing the key performance metrics that will be generated.

Table 1: Comparative Pharmacological Profile of CEBA

CompoundRARα EC50 (nM)RARβ EC50 (nM)RARγ EC50 (nM)HL-60 Proliferation GI50 (µM)HL-60 Differentiation (% NBT+ cells at 1 µM)
3-(Cyclopropylethynyl)benzoic acid (CEBA) Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
All-trans retinoic acid (ATRA) Literature/Exp. ValueLiterature/Exp. ValueLiterature/Exp. ValueLiterature/Exp. ValueLiterature/Exp. Value
Tamibarotene Literature/Exp. ValueLiterature/Exp. ValueLiterature/Exp. ValueLiterature/Exp. ValueLiterature/Exp. Value
Bexarotene No Activity ExpectedNo Activity ExpectedNo Activity ExpectedLiterature/Exp. ValueLiterature/Exp. Value

Note: Values are placeholders. Experimental determination is required.

Interpreting the Outcomes: By comparing the data profile of CEBA to the known drugs, several key insights can be drawn:

  • Potency & Selectivity: Comparing the EC50 values across the RAR subtypes will reveal if CEBA is a pan-agonist like ATRA or selective like Tamibarotene.

  • Phenotypic Efficacy: A high percentage of NBT-positive cells, comparable to or exceeding ATRA or Tamibarotene, would strongly support a similar mechanism of action and therapeutic potential in differentiation-based therapies.

  • RXR Involvement: A lack of direct activity in the RAR reporter assays but activity in cell-based assays might suggest a primary interaction with RXR, which could be confirmed with subsequent RXR-specific reporter assays.

Mechanistic Overview of RAR Signaling

Understanding the underlying signaling pathway is crucial for interpreting the experimental data. The following diagram illustrates the canonical pathway activated by RAR agonists.

cluster_0 Cytoplasm cluster_1 Nucleus Ligand RAR Agonist (e.g., CEBA, ATRA) RAR_RXR RAR-RXR Heterodimer Ligand->RAR_RXR Binds & Activates RARE RARE (on DNA) RAR_RXR->RARE Binds to Coactivators Co-activator Complex RARE->Coactivators Recruitment Transcription Target Gene Transcription Coactivators->Transcription Initiation CellResponse Cellular Response (Differentiation, Apoptosis) Transcription->CellResponse

Caption: Canonical signaling pathway for RAR-mediated gene transcription.

This systematic benchmarking approach provides a robust foundation for decision-making in the drug development process. The data generated will definitively position 3-(Cyclopropylethynyl)benzoic acid within the landscape of known retinoid therapeutics and guide its future trajectory.

References

  • Title: Targretin® (bexarotene) capsules, 75 mg. Source: accessdata.fda.gov.
  • Title: Bexarotene. Source: Wikipedia.
  • Title: Bexarotene. Source: DermNet.
  • Title: What is the mechanism of Tamibarotene? Source: Patsnap Synapse.
  • Title: Unleashing the Power of tamibarotene: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target. Source: Patsnap Synapse.
  • Title: Retinoid Receptor Pharmacology. Source: News-Medical.
  • Title: What is the mechanism of Bexarotene? Source: Patsnap Synapse.
  • Title: Bexarotene Gel: Package Insert / Prescribing Info / MOA. Source: Drugs.com.
  • Title: Non-Chemo Drugs for Acute Promyelocytic Leukemia (APL). Source: American Cancer Society.
  • Title: Tamibarotene. Source: PubMed.
  • Title: Tamibarotene | C22H25NO3 | CID 108143. Source: PubChem - NIH.
  • Title: Retinoid Receptor Pharmacology. Source: News-Medical.net. URL: [Link]

  • Title: Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Source: PMC - NIH. URL: [Link]

  • Title: All-trans retinoic acid treatment and retinoic acid receptor alpha gene rearrangement in acute promyelocytic leukemia: a model for differentiation therapy. Source: PubMed. URL: [Link]

  • Title: Understanding the Role of All-Trans Retinoic Acid in Acute Myeloid Leukemia Cells. Source: PMC - NIH. URL: [Link]

  • Title: All-trans retinoic acid in hematologic disorders: not just acute promyelocytic leukemia. Source: Frontiers. URL: [Link]

  • Title: Human Retinoic Acid Receptor Reporter Assays PANEL RARα, RARβ, RARγ. Source: Indigo Biosciences. URL: [Link]

  • Title: Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Source: ResearchGate. URL: [Link]

  • Title: Differentiation of HL-60 Promyelocytic Leukemia Cells Monitored by Flow Cytometric Measurement of Nitro Blue Tetrazolium (NBT) Reduction. Source: PubMed. URL: [Link]

  • Title: Cell differentiation. Source: Bio-protocol. URL: [Link]

  • Title: A quantitative nitroblue tetrazolium assay for determining intracellular superoxide anion production in phagocytic cells. Source: PubMed. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 3-(Cyclopropylethynyl)benzoic acid

Researchers and drug development professionals handling novel chemical entities require a robust understanding of safety protocols that extend beyond generic laboratory guidelines. This document provides an in-depth, pro...

Author: BenchChem Technical Support Team. Date: February 2026

Researchers and drug development professionals handling novel chemical entities require a robust understanding of safety protocols that extend beyond generic laboratory guidelines. This document provides an in-depth, procedural guide for the safe handling of 3-(Cyclopropylethynyl)benzoic acid, with a specific focus on the selection and use of Personal Protective Equipment (PPE). The recommendations herein are synthesized from an analysis of the compound's constituent functional groups: an aromatic carboxylic acid, a terminal alkyne, and a cyclopropyl group.

Hazard Assessment: A Synthesis of Functional Group Reactivity

1. Aromatic Carboxylic Acid Moiety: The benzoic acid backbone suggests a primary hazard of irritation and corrosion. Aromatic carboxylic acids are generally solid compounds that can cause serious eye damage and skin irritation.[1][2] Inhalation of dust can also lead to respiratory tract irritation.[1][3]

2. Cyclopropylethynyl Group: This functional group introduces a significant flammability risk. Cyclopropylacetylene, a key structural component, is a highly flammable liquid with a low flash point.[4][5][6] It is also known to cause skin irritation and serious eye damage.[4][7] The strained cyclopropyl ring can also exhibit unique reactivity, although it is generally stable under standard laboratory conditions.[8]

3. Synergistic Effects: The combination of these functional groups in a single molecule necessitates a cautious approach. The compound is expected to be a solid, likely with corrosive and flammable properties. The potential for dust formation during handling is a key concern, as this can lead to inhalation, skin, and eye exposure.

The following table summarizes the anticipated hazards:

Hazard TypeAssociated Functional GroupPotential Consequences
Skin Corrosion/Irritation Aromatic Carboxylic Acid, CyclopropylethynylChemical burns, redness, and pain.[3][7]
Serious Eye Damage Aromatic Carboxylic Acid, CyclopropylethynylSevere irritation, burns, and potential for lasting damage.[3][7]
Respiratory Irritation Aromatic Carboxylic Acid (as dust)Coughing and irritation of the respiratory tract.[1][9]
Flammability CyclopropylethynylPotential for ignition, especially if handled near open flames or sparks.[5][6]
Reactivity Carboxylic AcidCan react exothermically with bases.[9]

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is essential to mitigate the identified risks. The following diagram illustrates the decision-making process for selecting appropriate PPE when handling 3-(Cyclopropylethynyl)benzoic acid.

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe Required Personal Protective Equipment Hazard 3-(Cyclopropylethynyl)benzoic acid (Solid, Corrosive, Flammable Potential) Eye_Protection Eye and Face Protection - Chemical safety goggles - Face shield (for splash risk) Hazard->Eye_Protection Eye Irritant/Corrosive Hand_Protection Hand Protection - Chemical-resistant gloves (Nitrile) - Double gloving recommended Hazard->Hand_Protection Skin Irritant/Corrosive Body_Protection Body Protection - Flame-resistant lab coat - Chemical-resistant apron Hazard->Body_Protection Skin/Clothing Contamination Respiratory_Protection Respiratory Protection - NIOSH-approved respirator (if dust is generated) Hazard->Respiratory_Protection Inhalation of Dust

Caption: PPE selection workflow for handling 3-(Cyclopropylethynyl)benzoic acid.

Detailed PPE Specifications:
  • Eye and Face Protection: Given the high risk of serious eye damage, chemical safety goggles are mandatory at all times.[10] When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[10]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[11][12] Given the corrosive nature of the compound, it is prudent to check for any signs of degradation or permeation and to change gloves frequently. Double gloving is a recommended best practice to provide an additional layer of protection.

  • Body Protection: A flame-resistant lab coat is essential due to the flammability hazard posed by the cyclopropylethynyl group. For procedures with a higher risk of spills, a chemical-resistant apron worn over the lab coat is advised.[12] Full-length pants and closed-toe shoes are also mandatory to protect the skin from potential exposure.

  • Respiratory Protection: All handling of the solid compound that could generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure.[9][13] If work outside of a fume hood is unavoidable and dust generation is likely, a NIOSH-approved respirator with an appropriate particulate filter should be used.[10]

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling and Operational Protocol:
  • Preparation: Before beginning any work, ensure that all necessary PPE is readily available and in good condition.[13] Review the experimental protocol and identify any steps with a higher risk of exposure or fire. Ensure that a safety shower and eyewash station are accessible and unobstructed.[2]

  • Weighing and Dispensing: Conduct all weighing and dispensing of the solid compound within a chemical fume hood to control dust.[9][14] Use tools such as spatulas and weighing paper to avoid direct contact.

  • Running Reactions: When setting up reactions, ensure that all glassware is properly secured. If heating the reaction, use a well-controlled heating mantle and monitor the temperature closely. Avoid the use of open flames.[1]

  • Work-up and Purification: During extraction and purification steps, be mindful of the potential for splashing.[11] Always add acidic solutions to water or other solvents slowly to dissipate any heat that may be generated.[9]

  • Spill Response: In the event of a small spill, cordon off the area and use an appropriate absorbent material (such as a universal spill kit) to clean it up. For larger spills, evacuate the area and follow your institution's emergency procedures.

Waste Disposal Plan:
  • Segregation: All waste contaminated with 3-(Cyclopropylethynyl)benzoic acid should be considered hazardous waste. This includes contaminated gloves, weighing paper, and any reaction byproducts. Keep this waste segregated from other laboratory waste streams.[15]

  • Solid Waste: Collect all solid waste in a clearly labeled, sealed container. The label should include the full chemical name and the appropriate hazard warnings (corrosive, flammable).[15]

  • Liquid Waste: Aqueous waste containing the compound should be collected in a separate, labeled container. Depending on the concentration and pH, it may require neutralization before disposal.[15][16][17] Always add the acidic waste to a neutralizing agent (such as sodium bicarbonate solution) slowly and with stirring in a fume hood.[17] Organic solvent waste should be collected in a separate, labeled container for flammable organic waste.

  • Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[3][16] Do not pour any waste containing this compound down the drain.[14]

By adhering to these detailed PPE and handling protocols, researchers can significantly mitigate the risks associated with 3-(Cyclopropylethynyl)benzoic acid, ensuring a safe and productive laboratory environment.

References

  • Tokyo Chemical Industry Co., Ltd. (n.d.). Cyclopropylacetylene Safety Information.
  • ChemicalBook. (2023). Cyclopropylacetylene Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138823, Cyclopropylacetylene.
  • University of Hong Kong Health, Safety and Environment Office. (n.d.). C002 - Working with Corrosives.
  • Sigma-Aldrich. (n.d.). Cyclopropylacetylene Neat, 97%.
  • University of Georgia Office of Research. (n.d.). Corrosives.
  • Princeton University Environmental Health and Safety. (n.d.). Corrosive Materials.
  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
  • Canadian Centre for Occupational Health and Safety. (2017, December 12). How to Work Safely with - Hazardous Products using the "Corrosion" Pictogram.
  • Sigma-Aldrich. (n.d.). Cyclopropylacetylene Safety Information.
  • Fisher Scientific. (2025, December 19). Benzoic acid Safety Data Sheet.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Labbox. (2023, January 12). Benzoic acid AGR Safety Data Sheet.
  • A&C Chemicals. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected.
  • Bell Chem. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
  • Lab Alley. (n.d.). Benzoic Acid Crystal 99.5% Lab Grade - SAFETY DATA SHEET.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes.
  • NOP. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
  • Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • Ofial, A. R., & Mayr, H. (2016). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry, 12, 2436–2450.
  • USP. (n.d.). Efavirenz Racemic (20 mg) ((+/-)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one).

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Cyclopropylethynyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(Cyclopropylethynyl)benzoic acid
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